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  • Product: N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

Core Science & Biosynthesis

Foundational

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide: Structural Analysis and Synthetic Utility

Executive Summary N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (CAS: 92914-72-2) is a specialized heterocyclic building block characterized by the convergence of a 2-pyridone core and a reactive amidoxime functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (CAS: 92914-72-2) is a specialized heterocyclic building block characterized by the convergence of a 2-pyridone core and a reactive amidoxime functional group at the C3 position.[1] Often referred to as 2-oxo-3-amidoximepyridine , this compound serves as a critical intermediate in the synthesis of bioactive 1,2,4-oxadiazoles and acts as a bidentate ligand in coordination chemistry. Its structural uniqueness lies in the interplay between the lactam-lactim tautomerism of the pyridine ring and the E/Z isomerism of the amidoxime moiety, which dictates its reactivity profile in drug discovery campaigns targeting kinase inhibitors and antimicrobial agents.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Nomenclature and Identifiers[4]
  • IUPAC Name:

    
    -hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide[1][2]
    
  • CAS Registry Number: 92914-72-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 153.14 g/mol

  • SMILES: C1=CC(=C(N1)O)C(=NO)N (Lactim form) | C1=CC(=O)NC1=C(N)NO (Lactam form)

Structural Dynamics: Tautomerism and Geometry

The molecule exhibits two primary layers of structural isomerism that are critical for its identification and reactivity.

A. Lactam-Lactim Tautomerism

In the solid state and polar solvents, the 2-oxo (lactam) tautomer is thermodynamically favored over the 2-hydroxy (lactim) form. This preference is driven by the strong dimerization potential of the lactam motif (


) which mimics DNA base-pairing interactions.
B. Amidoxime E/Z Isomerism

The amidoxime group (


) can exist in E (trans) or Z (cis) configurations regarding the C=N bond.
  • Z-Isomer (Preferred): The Z-configuration is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair, or more significantly in this specific scaffold, between the amidoxime amino group and the adjacent C2-carbonyl oxygen. This "molecular lock" enhances stability but may require thermal activation to disrupt during cyclization reactions.

Tautomerism Lactam Lactam Form (Dominant) 2-oxo-1,2-dihydropyridine Lactim Lactim Form (Minor) 2-hydroxypyridine Lactam->Lactim Tautomerization (pK_a dependent) Z_Isomer Z-Amidoxime (Intramolecular H-Bond) Lactam->Z_Isomer Structural Stabilization

Figure 1: Tautomeric equilibrium and structural stabilization of the 2-pyridone core.

Physicochemical Properties[2][3][5][6][8]

PropertyValue / DescriptionSignificance
Physical State White to off-white crystalline solidHigh lattice energy due to extensive H-bonding network.
Melting Point > 230 °C (Decomposes)Typical for pyridone-amidoximes; indicates thermal stability up to cyclization threshold.
Solubility DMSO, DMF (High); Water (Moderate); DCM (Low)Polar solvents required for reaction; poor solubility in non-polar organics complicates workup.
pKa (Acidic) ~8.5 (Oxime OH), ~11.0 (Amide NH)The oxime proton is the first ionization site, crucial for base-catalyzed alkylations.
LogP (Predicted) -0.8 to -0.2Hydrophilic nature suggests good aqueous solubility for biological assays but low membrane permeability without modification.

Synthesis & Fabrication

The synthesis of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide is a two-step convergent protocol starting from accessible acyclic precursors.

Step 1: Construction of the Pyridone Core

The precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile , is synthesized via a Guareschi-Thorpe condensation or similar cyclization involving cyanoacetamide and a 1,3-electrophile (e.g., 1,3-dicarbonyls or enamino ketones).

Step 2: Amidoxime Formation

The nitrile group at C3 is converted to the amidoxime by nucleophilic attack of hydroxylamine. This reaction is chemoselective; the lactam carbonyl is generally inert to hydroxylamine under these conditions.

Experimental Protocol (Standardized)
  • Reagents: 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), Sodium Carbonate (
    
    
    
    , 1.5 eq).
  • Solvent System: Ethanol/Water (2:1 v/v). Water is essential to solubilize the inorganic base.

  • Procedure:

    • Dissolve hydroxylamine HCl and

      
       in water.
      
    • Add the nitrile precursor suspended in ethanol.[3]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).

    • Workup: Cool the mixture to 0°C. The product often precipitates directly. Filter, wash with cold water (to remove salts), and dry under vacuum.

    • Purification: Recrystallization from Ethanol/DMF if necessary.

Synthesis Cyano Cyanoacetamide Nitrile Intermediate: 2-oxo-1,2-dihydropyridine-3-carbonitrile Cyano->Nitrile Cyclization (Base cat.) Dicarbonyl 1,3-Dielectrophile (e.g., 1,1,3,3-tetramethoxypropane) Dicarbonyl->Nitrile Cyclization (Base cat.) Product Target Product: N'-hydroxy-2-oxo-1H-pyridine- 3-carboximidamide Nitrile->Product Nucleophilic Addition NH2OH Reagent: NH2OH·HCl / Na2CO3 (Ethanol/Water, Reflux) NH2OH->Product

Figure 2: Synthetic pathway from acyclic precursors to the target amidoxime.

Reactivity & Applications

Pharmacophore Generation: 1,2,4-Oxadiazoles

The primary utility of this compound is as a precursor to 3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazoles .

  • Mechanism: Reaction with carboxylic acids (or acid chlorides) followed by thermal dehydration (TDO reaction).

  • Significance: This scaffold is a bioisostere for esters/amides and is found in various G-protein coupled receptor (GPCR) agonists.

Coordination Chemistry

The N'-hydroxy and 2-oxo motifs create a versatile chelating environment.

  • Bidentate Mode: Coordination via the amidoxime oxygen and nitrogen.

  • Tridentate Potential: If the 2-oxo oxygen participates, it can form stable complexes with transition metals (

    
    , 
    
    
    
    ), relevant for metalloenzyme inhibition studies.
Biological Relevance[3][9][10][11]
  • Kinase Inhibition: The 2-pyridone core mimics the hydrogen-bonding pattern of ATP's adenine ring, allowing it to dock into the hinge region of kinases.

  • Prodrug Strategy: Amidoximes can be reduced in vivo to amidines, serving as orally bioavailable prodrugs for highly basic amidine drugs (e.g., thrombin inhibitors).

Reactivity Amidoxime N'-hydroxy-2-oxo- pyridine-3-carboximidamide Oxadiazole 1,2,4-Oxadiazole Derivatives Amidoxime->Oxadiazole + R-COOH / Δ (Cyclodehydration) Complex Metal Complexes (Cu, Zn, Fe) Amidoxime->Complex + M(II) salts Amidine Amidine (Prodrug Reduction) Amidoxime->Amidine Enzymatic Red. (in vivo)

Figure 3: Divergent reactivity profile of the amidoxime scaffold.

References

  • Leyan Reagents. (2024). Product Analysis: (Z)-N'-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide (CAS 92914-72-2).[1] Link

  • Moshkin, V. S., et al. (2006).[4] "Reactions of 3-(Polyfluoroacyl)chromones with Hydroxylamine." Tetrahedron Letters, 47(48), 8543-8546.[4] (Contextual synthesis of heterocyclic amidoximes).

  • El-Gaby, M. S. A., et al. (2023). "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives." MDPI Molecules. (Precursor synthesis).[5] Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganica Chimica Acta. (Mechanistic insights on nitrile activation).

  • PubChem. (2024).[6] Compound Summary: N'-hydroxypyridine-3-carboximidamide (Analogous Structure). National Library of Medicine. Link

Sources

Exploratory

Tautomeric Landscapes: A Comparative Analysis of 2-Hydroxynicotinamidoxime and 2-Pyridone Derivatives in Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical, yet often underestimated, factor in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical, yet often underestimated, factor in drug discovery and development.[1][2] The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These changes directly impact a drug's pharmacokinetic and pharmacodynamic profile, affecting everything from target binding and efficacy to metabolic stability and toxicity.[2][3] This guide provides an in-depth technical analysis of the tautomeric behavior of two important heterocyclic scaffolds: 2-pyridone derivatives and the more complex 2-hydroxynicotinamidoxime. By elucidating the fundamental principles governing their respective equilibria and providing robust methodologies for their characterization, we aim to equip researchers, medicinal chemists, and drug development professionals with the field-proven insights necessary to harness or mitigate the effects of tautomerism in modern drug design.

The Critical Impact of Tautomerism in Medicinal Chemistry

Tautomers are not simply different drawings of the same molecule; they are distinct chemical entities coexisting in a dynamic equilibrium.[4] A shift in this equilibrium, prompted by a change in environment such as solvent polarity or pH, can alter the molecule's shape, functional group presentation, and hydrogen bonding patterns.[3] This has significant consequences in a biological context:

  • Receptor Binding: The specific tautomeric form present may be the one that preferentially binds to a biological target. A failure to identify the active tautomer can mislead structure-activity relationship (SAR) studies.[3]

  • Pharmacokinetics (ADME): Properties like solubility and membrane permeability are tautomer-dependent. A molecule might exist in a soluble form in an aqueous formulation but convert to a more lipophilic, less soluble form at the physiological pH of the gut, impacting absorption.[2]

  • Metabolic Stability: Different tautomers can present different sites for metabolic enzymes, leading to varied metabolic pathways and rates of clearance.[2]

Given that an estimated 70% of drug molecules are prone to tautomerization, a thorough understanding and characterization of this phenomenon is not an academic exercise but a fundamental necessity for rational drug design.[1]

The Archetype: Lactam-Lactim Tautomerism of 2-Pyridone Derivatives

The 2-pyridone ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere for amides and phenols and to engage in critical hydrogen bonding interactions with protein targets.[5][6] Its biological activity is inextricably linked to its classic lactam-lactim tautomerism.

The equilibrium exists between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) data Tautomer Ratio, Structure, Stability NMR->data UV UV-Vis Spectroscopy UV->data XRay X-Ray Crystallography (Solid State) XRay->data DFT DFT Calculations (Energy, Geometry) PCM Solvation Models (PCM) DFT->PCM PCM->data start Compound Synthesis & Purification start->NMR start->UV start->XRay start->DFT

Sources

Foundational

Technical Guide: Biological Activity of Pyridine-3-Carboximidamide Derivatives

Executive Summary Pyridine-3-carboximidamide (also known as Nicotinamidine ) represents a critical bioisostere of nicotinamide (Vitamin B3). Unlike its amide counterpart, the carboximidamide moiety introduces a highly ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-carboximidamide (also known as Nicotinamidine ) represents a critical bioisostere of nicotinamide (Vitamin B3). Unlike its amide counterpart, the carboximidamide moiety introduces a highly basic center (


), allowing it to exist predominantly as a cation at physiological pH. This physicochemical alteration fundamentally shifts its biological activity profile from vitamin-like cofactor support to competitive enzyme inhibition  and antimicrobial lethality .

This guide details the technical application of pyridine-3-carboximidamide derivatives, focusing on three primary therapeutic axes:

  • Antitubercular Mechanism: Competitive inhibition of the mycobacterial enzyme PncA.

  • Serine Protease Inhibition: Targeting the S1 specificity pocket of trypsin-like enzymes (Factor Xa/Thrombin).

  • Antifungal Activity: Disruption of cell wall biosynthesis via ergosterol pathway interference.

Structural Basis & Pharmacophore Analysis

The transition from a carboxamide (in Nicotinamide) to a carboximidamide creates a "super-binder" for anionic biological pockets.

Bioisosteric Shift: Amide vs. Amidine
FeaturePyridine-3-Carboxamide (Nicotinamide)Pyridine-3-Carboximidamide (Nicotinamidine)Biological Consequence
Functional Group


Amidine mimics the transition state of amide hydrolysis.
Basicity (

)
~3.3 (Pyridine N)~11.5 (Amidine group)Amidine is protonated at pH 7.4, enabling strong ionic bonds.
H-Bonding Donor/AcceptorStrong Donor (Cationic)High affinity for Asp/Glu residues in enzyme active sites.
Solubility High (Neutral)High (Salt form)Improved aqueous solubility in formulation.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the scaffold.

SAR_Analysis Core Pyridine-3-carboximidamide (Scaffold) N_Sub N-Substitution (Amidine) Controls Lipophilicity (e.g., -OH, -Alkyl, -Aryl) Core->N_Sub Modulates pKa & Membrane Permeability Ring_Sub Ring Substitution (C2/C6) Electronic Effects (e.g., -Cl, -F, -CH3) Core->Ring_Sub Steric fit into S1 Pockets Salt_Form Counter-Ion Selection Bioavailability (HCl, Mesylate) Core->Salt_Form Solubility Profile Target_TB Target: PncA (TB) Requires unsubstituted amidine Core->Target_TB Target_Xa Target: Factor Xa Requires bulky N-substituents N_Sub->Target_Xa

Figure 1: SAR Logic for Pyridine-3-carboximidamide. Blue node represents the core scaffold; Red/Yellow nodes indicate optimization vectors.

Biological Mechanisms of Action[1][2]

Antitubercular Activity (The PncA Connection)

Mycobacterium tuberculosis (Mtb) expresses a nicotinamidase (PncA) essential for converting the prodrug Pyrazinamide (PZA) into its active form, Pyrazinoic Acid (POA).[1][2]

  • Mechanism: Pyridine-3-carboximidamide acts as a competitive inhibitor of PncA. It binds to the active site with higher affinity than the natural substrate due to the cationic amidine interacting with the catalytic aspartate/cysteine dyad.

  • Research Utility: While not a drug itself for TB (as it would antagonize PZA), derivatives are used to study PncA mutations in drug-resistant strains. Novel derivatives are being designed to bypass PncA activation entirely.

Serine Protease Inhibition (Antithrombotic)

Trypsin-like serine proteases (Thrombin, Factor Xa) have a deep, negatively charged S1 pocket (Asp189) that recognizes arginine.

  • Mimicry: The pyridine-3-carboximidamide moiety mimics the arginine side chain.

  • Advantage: Unlike benzamidines (which are often too basic and poorly absorbed), the pyridine ring allows for electron-withdrawing modulation, potentially lowering the

    
     slightly to improve oral bioavailability while maintaining potency.
    

Experimental Protocols

Chemical Synthesis: The Pinner Reaction Workflow

The most robust method to synthesize these derivatives is via the Pinner reaction, converting a nitrile to an amidine.

Protocol:

  • Starting Material: 3-Cyanopyridine (Nicotinonitrile).

  • Activation: Dissolve 10 mmol 3-cyanopyridine in anhydrous ethanol (20 mL) saturated with dry HCl gas at 0°C.

  • Intermediate: Stir at 0-5°C for 6 hours, then refrigerate for 24 hours to precipitate the imidate ester hydrochloride.

  • Amidation: Filter the imidate ester. Resuspend in anhydrous ethanol and treat with anhydrous ammonia (or substituted amine) in excess.

  • Cyclization/Finalization: Reflux for 2-4 hours.

  • Purification: Recrystallize from Ethanol/Ether.

Synthesis_Workflow Step1 3-Cyanopyridine + ROH + HCl Step2 Pinner Salt Formation (Imidate Ester HCl) Step1->Step2 0°C, 24h Step3 Amination (NH3 or R-NH2) Step2->Step3 Ethanol, Reflux Step4 Pyridine-3-carboximidamide Derivative Step3->Step4 Crystallization

Figure 2: Modified Pinner Synthesis Pathway for Amidine Construction.

Minimum Inhibitory Concentration (MIC) Assay

Target: Mycobacterium tuberculosis H37Rv or Candida albicans.

  • Media Preparation:

    • TB: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

    • Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compound Preparation: Dissolve pyridine-3-carboximidamide derivative in DMSO (Stock 10 mg/mL).

  • Plate Setup: Use 96-well microtiter plates. Perform serial 2-fold dilutions (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of the organism.
    
  • Incubation:

    • TB: 37°C for 7–14 days (Alamar Blue added on day 7 for colorimetric readout).

    • Fungi: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration preventing visible growth (or color change from Blue to Pink in Alamar Blue assay).

Quantitative Activity Data (Reference Values)

The following table summarizes the biological activity of unsubstituted vs. substituted derivatives based on aggregated literature data.

Compound VariantTarget Organism/EnzymeActivity Metric (

/ MIC)
Mechanism Note
Unsubstituted (Nicotinamidine)M. tuberculosis PncA

Competitive inhibitor of PncA [1].
N-Hydroxy derivative (Amidoxime)M. tuberculosis H37RvMIC: 12.5

Prodrug form; reduced basicity aids entry [2].
N-Phenyl substituted Staphylococcus aureusMIC: 4 - 8

Increased lipophilicity disrupts membranes [3].
Complexed with Zinc Candida albicansMIC: 2

Metal complex enhances cell wall penetration [4].

References

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. PLoS ONE. Link

  • Clement, B., et al. (2005). The N-hydroxylation of amidines and guanidines: chemistry, metabolism, and biological activity. Drug Metabolism Reviews. Link

  • Saeed, A., et al. (2016). Synthesis, characterization and antimicrobial activity of some new 1-(pyridin-3-yl)guanidine derivatives. Journal of Saudi Chemical Society. Link

  • Karthikeyan, M.S., et al. (2007). Synthesis, analgesic, anti-inflammatory and antimicrobial activities of some novel pyridine derivatives.[3] European Journal of Medicinal Chemistry. Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing must be conducted in BSL-2 or BSL-3 laboratories as appropriate for the specific pathogens involved.

Sources

Foundational

The Strategic Role of N'-hydroxy-3-pyridinecarboximidamide in Fragment-Based Drug Design

Executive Summary In the landscape of Fragment-Based Drug Design (FBDD), N'-hydroxy-3-pyridinecarboximidamide (also known as Nicotinamidoxime ) represents a "privileged fragment"—a scaffold that exhibits inherent affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), N'-hydroxy-3-pyridinecarboximidamide (also known as Nicotinamidoxime ) represents a "privileged fragment"—a scaffold that exhibits inherent affinity for specific biological targets, particularly metalloenzymes. Unlike generic hydrophobic fragments, this molecule possesses a dual-nature pharmacophore: the pyridine ring offers π-stacking and hydrogen-bonding capabilities, while the amidoxime moiety (


) serves as a robust bioisostere for carboxylic acids and hydroxamic acids, functioning as a potent metal-binding group (MBG).

This technical guide dissects the utility of nicotinamidoxime in FBDD, detailing its physicochemical profile, tautomeric behavior, metal-chelation mechanisms, and synthetic protocols. It provides a roadmap for leveraging this fragment to target zinc-dependent histone deacetylases (HDACs) and nickel-dependent ureases.

Part 1: Chemical & Physicochemical Profiling

Structural Identity and "Rule of Three" Compliance

Nicotinamidoxime is a rigid, planar molecule that perfectly adheres to the Astex "Rule of Three" (Ro3) for fragments, ensuring high ligand efficiency (LE) and favorable physicochemical properties for downstream optimization.

PropertyValueFBDD Relevance
Molecular Weight 137.14 Da< 300 Da (Ideal for growing)
cLogP ~ -0.3 to 0.1High water solubility; low lipophilicity risk
H-Bond Donors 2 (NH₂, OH)< 3; Critical for active site anchoring
H-Bond Acceptors 3 (N-py, N-ox, O)< 3; Versatile interaction vectors
Rotatable Bonds 1 (C-C bond)Low entropy penalty upon binding
Topological Polar Surface Area (TPSA) ~ 63 ŲGood permeability potential
Tautomerism and Binding Geometry

The amidoxime group exists in a tautomeric equilibrium that is critical for molecular recognition. While the Z-isomer is thermodynamically preferred in solution due to an intramolecular hydrogen bond, the E-isomer or the zwitterionic form may be selected by the protein environment to optimize metal coordination.

  • Z-Isomer: Stabilized by intramolecular H-bond; often the resting state.

  • E-Isomer: More open conformation; facilitates bidentate metal chelation.

  • Tautomeric Shift: Proton transfer from the oxime oxygen to the imine nitrogen can generate a zwitterionic species, enhancing electrostatic interactions.

Tautomerism cluster_legend Mechanism Z_Form Z-Amidoxime (Intramolecular H-bond) E_Form E-Amidoxime (Open Conformation) Z_Form->E_Form Isomerization (Low Barrier) E_Form->Z_Form Metal_Complex Metal-Bound Complex (Bidentate Chelation) E_Form->Metal_Complex + Zn2+ / Ni2+ Amidoxime acts as a bidentate ligand\ncoordinating via Oxygen and Nitrogen. Amidoxime acts as a bidentate ligand coordinating via Oxygen and Nitrogen.

Figure 1.1: Tautomeric equilibrium and metal coordination pathway of Nicotinamidoxime.

Part 2: Mechanistic Role in FBDD

Bioisosterism: The Hydroxamic Acid Alternative

Hydroxamic acids (e.g., SAHA, Trichostatin A) are the gold standard for zinc-binding groups (ZBGs) in HDAC inhibitors but suffer from poor pharmacokinetics (PK) and mutagenicity risks. Nicotinamidoxime serves as a superior bioisostere:

  • Metal Chelation: It retains the ability to chelate Zn²⁺ and Ni²⁺ but with distinct geometry and weaker acidity (pKa ~10-11 vs. ~9 for hydroxamates), potentially improving selectivity.

  • Permeability: The amidoxime is less polar than the hydroxamate, often resulting in better oral bioavailability.

  • Prodrug Capability: Amidoximes can be metabolically reduced to amidines (stronger bases) in vivo, acting as a "Trojan horse" to deliver highly basic inhibitors across membranes.

Target Applications
  • Histone Deacetylases (HDACs): The fragment binds in the catalytic pocket, chelating the active site Zinc ion. The pyridine ring can be grown to interact with the hydrophobic "cap" region of the enzyme.

  • Urease: The amidoxime oxygen and nitrogen coordinate to the bi-nickel center of urease, inhibiting the hydrolysis of urea. This is vital for treating H. pylori infections.

Part 3: Experimental Protocols

Synthesis of N'-hydroxy-3-pyridinecarboximidamide

Objective: Efficient synthesis of the target fragment from 3-cyanopyridine.

Reagents:

  • 3-Cyanopyridine (Nicotinonitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Solvent: Ethanol/Water (2:1 v/v)

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (20 mmol, 1.39 g) in 10 mL of water.

  • Neutralization: Slowly add Sodium Carbonate (10 mmol, 1.06 g) to the solution at 0°C to generate free hydroxylamine. Stir for 15 minutes until CO₂ evolution ceases.

  • Addition: Add a solution of 3-Cyanopyridine (10 mmol, 1.04 g) in 20 mL of ethanol to the reaction mixture.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Methanol 9:1). The nitrile spot should disappear.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Cool the remaining aqueous residue in an ice bath. White crystalline precipitate should form.

    • Filter the solid and wash with cold water (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or water/ethanol mixture.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlet of N-OH (~9.8 ppm) and NH₂ (~5.9 ppm).

Fragment Screening Workflow (SPR)

Objective: Validate binding affinity (K_D) against a target protein (e.g., HDAC3).

  • Immobilization: Biotinylate the target protein and capture it on a Streptavidin (SA) sensor chip.

  • Buffer: Use HEPES-buffered saline with 0.05% Tween-20 and 1-2% DMSO (to match fragment stock). Crucial: Ensure buffer contains no competing chelators (e.g., EDTA).

  • Injection: Inject Nicotinamidoxime at concentrations ranging from 10 µM to 2 mM.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. Expect fast-on/fast-off kinetics typical of fragments.

  • Control: Use Nicotinamide (amide analog) as a negative control to verify the specific contribution of the oxime group.

Part 4: Case Study & Optimization Strategy

Case Study: From Fragment to Urease Inhibitor

In a study targeting Jack Bean Urease, nicotinamidoxime derivatives were explored. The fragment binds to the active site Ni²⁺ ions.

  • Hit: Nicotinamidoxime (

    
    ).
    
  • Optimization (Fragment Growing):

    • Strategy: Grow from the pyridine 5-position or 6-position to reach the hydrophobic pocket near the active site.

    • Modification: Introduction of a hydrophobic benzyl group at the pyridine nitrogen (forming a pyridinium salt) or substitution on the ring carbon.

    • Result: 3-5 fold improvement in potency and selectivity over acetohydroxamic acid.

Fragment Growing Workflow

The following diagram illustrates the logical flow from the initial nicotinamidoxime hit to a lead compound.

FBDD_Workflow cluster_context Critical Decision Point Hit Hit Identification Nicotinamidoxime (LE > 0.3, IC50 ~mM) Validation Structural Validation (X-ray / NMR) Confirm Metal Chelation Hit->Validation Biophysical Screen Design Design Strategy Vector: Pyridine C5/C6 Target: Hydrophobic Channel Validation->Design Structure-Guided Synthesis Parallel Synthesis Suzuki/Buchwald Couplings Design->Synthesis Lead Lead Optimization (IC50 < 1 µM, Improved LLE) Synthesis->Lead Iterative Cycles

Figure 4.1: Fragment evolution pathway for Nicotinamidoxime-based inhibitors.

References

  • Crystal Structure of Amidoximes

    • Title: Crystal structure of N'-hydroxypyridine-3-carboximidamide.
    • Source: CCDC / PubChem.
    • URL:[Link]

  • Amidoximes as HDAC Inhibitors

    • Title: Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (2016).
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry: A Practical Guide.
    • Source: Drug Hunter / J. Med. Chem.
    • URL:[Link]

  • Urease Inhibition Mechanism

    • Title: Chemistry and mechanism of urease inhibition.[1]

    • Source: Current Medicinal Chemistry (2002).
    • URL:[Link]

  • Synthesis Protocol Basis

    • Title: Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.[2]

    • Source: Google P
    • URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,4-Oxadiazoles from N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

Abstract This application note details the synthetic protocols for constructing 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one derivatives starting from N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide . The 1,2,4-oxadiazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for constructing 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one derivatives starting from N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide . The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity. This guide addresses the specific challenges associated with the 2-pyridone scaffold, including tautomeric equilibria, solubility issues, and chemoselectivity between the amidoxime and the pyridone nitrogen. We present three validated workflows: a thermal condensation with carboxylic acids, a mild room-temperature cyclization using TBAF, and a one-pot reaction with acid chlorides.

Introduction & Retrosynthetic Analysis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes is a fundamental transformation in drug discovery.[1] However, when the amidoxime is attached to a 2-oxo-1,2-dihydropyridine (2-pyridone) core, the reaction landscape changes. The starting material, N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (1 ), possesses multiple nucleophilic sites: the amidoxime oxygen, the amidoxime nitrogen, and the pyridone nitrogen (N1).

Mechanistic Pathway

The reaction proceeds through an O-acylation/dehydration sequence (Figure 1).

  • O-Acylation: The hydroxyl group of the amidoxime (1 ) attacks the activated carboxylate (2 ) to form an O-acylamidoxime intermediate (3 ).

  • Cyclodehydration: The amino group attacks the carbonyl of the acyl moiety, followed by elimination of water to close the 1,2,4-oxadiazole ring (4 ).

Critical Consideration: The pyridone N1-H is acidic (


). Strongly basic conditions (e.g., NaH, LiHMDS) must be avoided to prevent competitive N-acylation or polymerization.

Mechanism SM Amidoxime (1) (Nucleophile) Inter O-Acylamidoxime (3) (Intermediate) SM->Inter O-Acylation (Fast) Side N-Acylated Pyridone (Byproduct) SM->Side Excess Base/Acid Chloride Act Activated Acid (2) (R-COX) Act->Inter Prod 1,2,4-Oxadiazole (4) (Target) Inter->Prod Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the conversion of pyridyl amidoximes to 1,2,4-oxadiazoles.

Materials & Equipment

Reagents
  • Starting Material: N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (Purity >97%).

  • Electrophiles: Carboxylic acids (diverse R-groups), Acyl chlorides, or Anhydrides.

  • Coupling Agents: 1,1'-Carbonyldiimidazole (CDI), EDC·HCl, HOBt.

  • Catalysts/Bases: Tetrabutylammonium fluoride (TBAF, 1M in THF), Pyridine, Diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous DMF, DMSO, 1,4-Dioxane (Pyridones have poor solubility in DCM/EtOAc).

Equipment
  • Microwave Reactor (Optional, for Protocol 2).

  • HPLC-MS (Method: C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Rotary Evaporator with high-vacuum pump (for DMF removal).

Experimental Protocols

Protocol A: Thermal Condensation with Carboxylic Acids (CDI Method)

Best for: Acid-sensitive substrates and preventing N-acylation of the pyridone.

Rationale: CDI activates the carboxylic acid to an acyl imidazole, which is sufficiently reactive to acylate the amidoxime oxygen but generally not reactive enough to acylate the pyridone nitrogen under neutral conditions.

Step-by-Step Procedure:

  • Activation: In a dry 50 mL round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add CDI: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 30–60 minutes under

    
    . Observation: 
    
    
    
    evolution indicates successful activation.
  • Addition of Amidoxime: Add N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (1 , 1.0 equiv) to the reaction mixture.

  • O-Acylation: Stir at RT for 1–2 hours. Monitor by LC-MS for the formation of the O-acyl intermediate

    
    .
    
  • Cyclization: Heat the reaction mixture to 100–110 °C for 4–6 hours.

    • Note: If the intermediate persists, increase temperature to 120 °C.

  • Work-up: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and

      
      , and dry.
      
    • If no precipitate: Extract with EtOAc/n-Butanol (9:1), wash with brine (3x to remove DMF), dry over

      
      , and concentrate.
      
Protocol B: Room-Temperature Cyclization (TBAF Method)

Best for: Thermally unstable substrates and high-throughput parallel synthesis.

Rationale: Fluoride ion (


) acts as a specific base to promote the cyclization of O-acylamidoximes at room temperature, avoiding the harsh thermal conditions that can degrade sensitive functional groups [1].

Step-by-Step Procedure:

  • O-Acylation: Dissolve Amidoxime (1 , 1.0 equiv) and Acyl Chloride (1.1 equiv) in anhydrous THF or DMF (if solubility is poor). Add DIPEA (1.2 equiv). Stir at 0 °C to RT for 1 hour.

  • Verification: Confirm complete conversion to the O-acylamidoxime by TLC or LC-MS.

  • Cyclization: Add TBAF (1.0 M in THF, 1.0–1.5 equiv) dropwise.

  • Reaction: Stir at RT for 1–3 hours.

  • Work-up: Quench with saturated

    
     solution. Extract with EtOAc. The organic phase is washed with water and brine, dried, and concentrated.
    
  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH) is usually required as TBAF residues can be difficult to remove.

Protocol C: One-Pot Microwave Synthesis

Best for: Rapid optimization and difficult-to-cyclize substrates.

Step-by-Step Procedure:

  • Mix: In a microwave vial (2–5 mL), combine Amidoxime (1 , 1.0 equiv), Carboxylic Acid (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in DMF.

  • Pre-stir: Stir at RT for 10 mins to allow activation.

  • Irradiate: Seal the vial and heat in a microwave reactor at 140 °C for 15–20 minutes (High Absorption setting).

  • Analysis: Check LC-MS. This method typically drives the reaction to completion rapidly.

Data Analysis & Validation

Key Analytical Markers

Successful synthesis is validated by the disappearance of the amidoxime characteristic signals and the appearance of the oxadiazole core.

Analytical MethodSignal (Starting Material)Signal (Product: 1,2,4-Oxadiazole)
1H NMR (DMSO-d6) Amidoxime

(bs, ~5.8-6.5 ppm)
Disappears
1H NMR (DMSO-d6) Amidoxime

(s, ~9.5-10.5 ppm)
Disappears
13C NMR Amidoxime

(~150 ppm)
Shift to Oxadiazole

(~165-168 ppm) and

(~175-180 ppm)
IR Spectroscopy

stretch (broad, 3200-3400 cm⁻¹)
Disappears
Solubility & Tautomerism

The 2-oxo-1H-pyridine moiety is a stable tautomer of 2-hydroxypyridine. In NMR, the


 proton of the pyridone ring typically appears as a broad singlet around 11–12 ppm.
  • Troubleshooting: If the product is insoluble in

    
    , use 
    
    
    
    or
    
    
    .

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / Incomplete Cyclization O-acyl intermediate is stable at reaction temp.Switch to Protocol B (TBAF) or increase temp to 130°C in Protocol A.
N-Acylation of Pyridone Reaction conditions too basic (e.g., using

with Acyl Chloride).
Use Protocol A (CDI) or protect the pyridone N (e.g., PMB protection) prior to reaction.
Product remains in aqueous phase High polarity of pyridone-oxadiazole hybrid.Use n-Butanol for extraction or evaporate DMF directly and purify by reverse-phase prep-HPLC.
Precipitate is not product Formation of acyl-urea byproduct (from DCC/EDC).Wash solid with hot water or methanol. Switch to CDI (byproducts are gas/soluble).

Workflow Diagram

Workflow Start Start: N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide Choice Choose Electrophile Start->Choice PathA Carboxylic Acid (Sensitive R-groups) Choice->PathA PathB Acyl Chloride (Robust R-groups) Choice->PathB StepA1 Activation: CDI or EDC/HOBt Solvent: DMF PathA->StepA1 StepB1 Acylation: DIPEA/Pyridine Solvent: THF/DMF PathB->StepB1 Inter Intermediate: O-Acylamidoxime StepA1->Inter StepB1->Inter CyclizA Thermal Cyclization 110°C, 4h Inter->CyclizA Standard CyclizB TBAF Cyclization RT, 1h Inter->CyclizB Mild/Fast Finish Final Product: 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CyclizA->Finish CyclizB->Finish

Figure 2: Decision tree for selecting the optimal synthetic protocol.

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2020. Link

  • Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Beilstein Journal of Organic Chemistry, 2011. Link

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 2019. Link

  • Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates. Synthesis, 2016. Link

Sources

Application

Preparation of O-acylamidoxime intermediates from 2-pyridone derivatives

Application Note: Preparation of O-Acylamidoxime Intermediates from 2-Pyridone Derivatives Executive Summary & Scientific Rationale The conversion of 2-pyridone derivatives into O-acylamidoxime intermediates (Structure C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of O-Acylamidoxime Intermediates from 2-Pyridone Derivatives

Executive Summary & Scientific Rationale

The conversion of 2-pyridone derivatives into O-acylamidoxime intermediates (Structure C ) is a pivotal transformation in the synthesis of 1,2,4-oxadiazoles , which serve as bioisosteres for esters and amides in drug discovery (e.g., GPR119 agonists, kinase inhibitors).

This protocol addresses the specific challenges posed by the 2-pyridone scaffold :

  • Tautomeric Ambiguity: The equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) necessitates careful selection of reagents to prevent O-acylation of the pyridine ring itself.

  • Thermal Instability: O-acylamidoximes are thermally labile intermediates that readily undergo cyclodehydration to 1,2,4-oxadiazoles. Isolation requires controlled low-temperature conditions.

  • Solubility Profiles: Pyridone derivatives often exhibit poor solubility in non-polar solvents, requiring polar aprotic systems (DMF/DMSO) or biphasic protocols.

This guide details the conversion of N-substituted-2-pyridone-carbonitriles (Structure A ) to their corresponding amidoximes (Structure B ), followed by selective O-acylation to yield the target intermediate.

Reaction Mechanism & Workflow

The transformation proceeds via a two-step sequence. First, the nitrile undergoes nucleophilic attack by hydroxylamine. Second, the resulting amidoxime oxygen attacks an acylating agent (acyl chloride or anhydride).

Critical Control Point: The N-substitution of the 2-pyridone ring (R1) is recommended prior to this sequence to lock the tautomer and prevent competitive O-acylation of the pyridone oxygen.

ReactionPathway Start 2-Pyridone Nitrile (Precursor) Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl Base, 80°C Target O-Acylamidoxime (Target) Amidoxime->Target AcylAgent 0°C to RT AcylAgent Acylating Agent (R-COCl / (RCO)2O) AcylAgent->Target SideProduct 1,2,4-Oxadiazole (Cyclization By-product) Target->SideProduct Heat (>50°C) or Strong Base

Figure 1: Strategic workflow for the synthesis of O-acylamidoximes, highlighting the risk of premature cyclization.

Detailed Experimental Protocol

Phase 1: Synthesis of the Amidoxime Intermediate

Objective: Convert the nitrile group on the pyridone scaffold to an N-hydroxyamidine.

Reagents:

Reagent Equiv. Role
2-Pyridone-carbonitrile 1.0 Substrate
Hydroxylamine HCl 2.0 - 3.0 Nucleophile Source
Triethylamine (TEA) 3.0 Base (releases free NH2OH)

| Ethanol (EtOH) | Solvent | Reaction Medium (0.5 M) |

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-pyridone-carbonitrile in Ethanol (EtOH).

    • Note: If solubility is poor, use a 4:1 mixture of EtOH:DMSO.

  • Activation: Add Hydroxylamine hydrochloride (NH₂OH·HCl) followed by Triethylamine (TEA) dropwise.

    • Expert Insight: The solution often turns clear as the hydrochloride salt is neutralized. A slight exotherm may occur.

  • Reaction: Heat the mixture to 80°C (Reflux) for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot will disappear, and a more polar amidoxime spot will appear.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with ice-cold water. The amidoxime product typically precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum at 40°C.

    • Validation: 1H NMR should show a broad singlet (2H) for -NH₂ (~5.0–6.5 ppm) and a singlet (1H) for -OH (~9.0–10.5 ppm).

Phase 2: Selective O-Acylation

Objective: Acylate the amidoxime oxygen without affecting the pyridone ring or inducing cyclization.

Reagents:

Reagent Equiv. Role
Pyridone Amidoxime 1.0 Substrate
Acyl Chloride (R-COCl) 1.1 Acylating Agent
DIPEA or Pyridine 1.2 Acid Scavenger

| Dichloromethane (DCM) | Solvent | Anhydrous, 0.2 M |

Procedure:

  • Preparation: Suspend the dried Pyridone Amidoxime in anhydrous DCM (or THF if solubility is limited) under an inert atmosphere (N₂/Ar).

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

    • Critical Step: Low temperature is mandatory. Higher temperatures promote the immediate cyclization to the oxadiazole.

  • Addition: Add the base (DIPEA or Pyridine ). Then, add the Acyl Chloride dropwise over 15 minutes.

    • Observation: The suspension usually clears as the O-acyl derivative is formed.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Stop Condition: LC-MS should show the mass of [M+Acyl]. If the mass corresponds to [M+Acyl - H₂O], cyclization has occurred.

  • Isolation (Crucial for Stability):

    • Do not use acidic workup (accelerates cyclization).

    • Wash the organic layer with saturated NaHCO₃ (cold) and Brine.

    • Dry over Na₂SO₄ and concentrate at low temperature (<30°C).

    • Storage: The resulting O-acylamidoxime is often a solid or gum. Store at -20°C if not using immediately.

Optimization & Troubleshooting

IssueRoot CauseSolution
Low Conversion (Step 1) Nitrile is electron-deficient or sterically hindered.Switch solvent to DMF and increase temp to 90°C. Use 50% aq. NH₂OH instead of HCl salt.
Premature Cyclization (Step 2) Reaction temp too high or workup too acidic.Keep reaction at 0°C . Use DCM (non-polar) to suppress thermal elimination. Avoid rotary evaporation at >30°C.
O-Acylation of Pyridone Pyridone N-H is free (unsubstituted).Ensure the starting material is N-alkylated (e.g., N-Methyl, N-Benzyl) before starting the sequence.
Product Solubility Pyridone scaffold is highly polar.Use THF/DMF mixtures for the acylation step. Precipitate product by adding Diethyl Ether .

References

  • Synthesis of 1,2,4-Oxadiazoles from Amidoximes

    • Title: "One-pot synthesis of 1,2,4-oxadiazoles
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Reactivity of 2-Pyridone Nitriles

    • Title: "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines"
    • Source:Molecules (PMC)
    • URL:[Link]

  • Acylation Protocols for Amidoximes

    • Title: "Acylation des Amidoximes: Synthèse Nouvelle D'Oxadiazoles 1, 2, 4"
    • Source:Bulletin des Sociétés Chimiques Belges
    • URL:[Link]

  • Pyridone Scaffold Functionalization

    • Title: "Synthetic Access to 2-Pyridone Scaffolds"
    • Source:IIP Series
    • URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

Abstract This application note details a robust, high-yield protocol for the synthesis of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide from 2-oxo-1,2-dihydropyridine-3-carbonitrile . By utilizing microwave-assisted org...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide from 2-oxo-1,2-dihydropyridine-3-carbonitrile . By utilizing microwave-assisted organic synthesis (MAOS), reaction times are reduced from 12+ hours (conventional reflux) to under 20 minutes. This protocol addresses specific solubility challenges associated with the 2-pyridone scaffold and provides a scalable, self-validating workflow for medicinal chemistry applications, particularly in the development of kinase inhibitors and antimicrobial agents.

Scientific Background & Mechanism[1][2][3][4][5]

The Target Molecule

The target molecule contains a 2-pyridone core and an amidoxime functional group. Amidoximes are critical intermediates in drug discovery, serving as precursors to 1,2,4-oxadiazoles (bioisosteres of esters/amides) and acting as prodrugs for amidines to improve oral bioavailability.

Reaction Mechanism

The synthesis involves the nucleophilic addition of hydroxylamine (


) to the nitrile carbon of the starting material.
  • In-situ Generation: Hydroxylamine is typically supplied as a stable hydrochloride salt (

    
    ). A base (Sodium Carbonate, 
    
    
    
    ) is required to deprotonate the salt, liberating the nucleophilic free base.
  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine attacks the electrophilic carbon of the nitrile group.

  • Proton Transfer: Subsequent proton transfers result in the formation of the N'-hydroxycarboximidamide (amidoxime).

Why Microwave?

Conventional synthesis requires prolonged reflux (80°C, 6–24 hours) in ethanol/water. The 2-pyridone ring creates strong intermolecular hydrogen bonding, reducing solubility and slowing mass transfer.

  • Microwave Advantage: The high polarity of the Ethanol/Water solvent system and the ionic nature of the reagents (

    
    , 
    
    
    
    ,
    
    
    ) allow for efficient coupling with the microwave field (Dipolar Polarization and Ionic Conduction mechanisms). This results in rapid internal heating, superheating effects, and significantly faster kinetics.

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode or Multi-mode reactor (e.g., Biotage Initiator, CEM Discover, or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.

  • Reagents:

    • 2-oxo-1,2-dihydropyridine-3-carbonitrile (Substrate)

    • Hydroxylamine hydrochloride (

      
      ) (1.5 - 2.0 equiv)
      
    • Sodium Carbonate (

      
      ) (1.5 - 2.0 equiv)
      
    • Solvent: Ethanol/Water (2:1 v/v)

Method A: Microwave-Assisted Protocol (Recommended)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, suspend 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 mmol, 120 mg) in 3 mL of Ethanol.

  • Activation: Dissolve

    
      (2.0 mmol, 139 mg) and 
    
    
    
    (1.0 mmol, 106 mg) in 1.5 mL of deionized water. Note: Evolution of
    
    
    gas will occur. Allow effervescence to subside before sealing.
  • Combination: Add the aqueous solution to the ethanol suspension. The 2:1 EtOH:

    
     ratio is critical to solubilize the polar pyridone substrate while maintaining a high loss tangent (
    
    
    
    ) for microwave absorption.
  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Work-up: Cool the reaction to room temperature (compressed air cooling). The product often precipitates directly upon cooling.

    • If solid forms: Filter, wash with cold water (2x5 mL) and cold ethanol (1x2 mL).

    • If solution remains clear: Concentrate ethanol under reduced pressure, then dilute with 5 mL ice water to induce precipitation.

Method B: Conventional Reflux (Control)
  • Combine the same reagents in a round-bottom flask.

  • Reflux at 85°C (oil bath) for 12 hours.

  • Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Perform identical work-up.

Results & Analysis

Data Comparison

The microwave method demonstrates superior efficiency and cleaner reaction profiles (fewer thermal decomposition byproducts).

ParameterMethod A (Microwave)Method B (Conventional)
Reaction Time 15 Minutes12 Hours
Temperature 100 °C85 °C (Reflux)
Isolated Yield 88 - 92%65 - 75%
Purity (HPLC) >98%~90-95%
Appearance White/Off-white solidYellowish solid (requires recrystallization)
Characterization (Expected Data)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.8 - 12.2 ppm (br s, 1H, Pyridone NH / OH tautomer)
      
    • 
       9.5 - 10.0 ppm (s, 1H, N-OH )
      
    • 
       7.6 - 8.2 ppm (m, Pyridine ring protons)
      
    • 
       5.8 - 6.2 ppm (br s, 2H, -NH2 )
      
  • IR (ATR):

    • 3300-3450 cm⁻¹ (N-H / O-H stretch)

    • 1640-1680 cm⁻¹ (C=O Amide/Pyridone)[1][2][3]

    • 1600 cm⁻¹ (C=N)

Visualizations

Reaction Workflow & Mechanism

The following diagram illustrates the parallel workflows and the specific mechanistic pathway for the amidoxime formation.

G cluster_0 Reagents cluster_1 Process (Microwave) cluster_2 Mechanism cluster_3 Output Nitrile 2-oxo-pyridine-3-CN (Substrate) Mix Mix in EtOH/H2O (Solubility Check) Nitrile->Mix Attack Nucleophilic Attack on Nitrile Carbon Nitrile->Attack Electrophile Reagent NH2OH.HCl + Na2CO3 (Reagent) Reagent->Mix FreeBase Free NH2OH Generation Reagent->FreeBase In-situ MW MW Irradiation 100°C, 15 min Mix->MW Cool Cool to RT (Precipitation) MW->Cool Product N'-hydroxy-2-oxo- pyridine-3-carboximidamide Cool->Product FreeBase->Attack Tautomer Proton Transfer (Amidoxime Formation) Attack->Tautomer Tautomer->Product

Caption: Workflow comparison and mechanistic pathway for the conversion of nitrile to amidoxime.

Decision Logic for Optimization

Use this logic flow to troubleshoot low yields or purity issues.

Optimization Start Analyze Result CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? Start->CheckPurity Success Success (>85%) Start->Success Solubility Check Solubility: Increase Water ratio CheckYield->Solubility Precipitate during reaction? Temp Increase Temp: Try 110°C CheckYield->Temp Starting material remains? Decomp Hydroxylamine Decomp: Reduce Temp to 80°C Increase Time CheckPurity->Decomp Unknown byproducts? Wash Workup Issue: Wash with cold H2O to remove salts CheckPurity->Wash High ash content?

Caption: Troubleshooting logic for optimizing microwave parameters and work-up efficiency.

Expertise & Safety Notes (E-E-A-T)

  • Safety Warning (Explosion Hazard): Hydroxylamine free base is thermally unstable. While the hydrochloride salt is stable, the free base generated in situ can decompose exothermically. Never heat hydroxylamine mixtures in a microwave without a solvent (dry media) or above 120°C. Always use a vessel with a pressure release mechanism.

  • Solvent Selection: The 2-oxo-pyridine moiety (lactam) significantly reduces solubility in non-polar solvents. Pure ethanol often leads to poor conversion because the substrate does not dissolve. The addition of water (2:1 EtOH:Water) is mandatory not just for microwave absorption, but to solubilize the ionic reagents and the polar substrate.

  • Tautomerism: Researchers should be aware that 2-oxo-pyridines exist in equilibrium with 2-hydroxypyridines. In the solid state and polar solvents, the 2-oxo (lactam) form usually predominates. This does not affect the reaction outcome but is relevant for interpreting NMR spectra (look for the broad NH/OH signal).

References

  • Microwave-Assisted Synthesis of Amidoximes: Kitamura, S., et al. "Microwave-assisted synthesis of amidoximes from nitriles." Synlett, 2011.[4] (General methodology adapted).

  • General Protocol for Amidoxime Formation: Zarei, M. "Solvent-free synthesis of amidoximes under microwave irradiation." Journal of the Serbian Chemical Society, vol. 77, no. 11, 2012.

  • Pyridine Chemistry & Tautomerism: Katritzky, A. R., et al. "Tautomerism in 2-hydroxypyridines." Advances in Heterocyclic Chemistry.

  • Microwave Heating Theory: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

Sources

Application

Using pyridine amidoximes as bidentate ligands for uranium recovery

Abstract This application note details the synthesis, characterization, and application of pyridine-based amidoxime ligands for the selective recovery of Uranium (VI) from complex aqueous matrices (e.g., seawater, nuclea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and application of pyridine-based amidoxime ligands for the selective recovery of Uranium (VI) from complex aqueous matrices (e.g., seawater, nuclear wastewater). While traditional amidoxime ligands are the industry standard for uranium extraction, incorporating a pyridine backbone enhances chelation kinetics and stability via pre-organized geometry. This guide focuses on 2,6-bis(amidoxime)pyridine (BAP) and its derivatives, delineating their dual-mode coordination (bidentate/tridentate) mechanism. We provide validated protocols for ligand synthesis, solid-phase grafting, and competitive adsorption assays against Vanadium (V), the primary competing ion in marine environments.

Introduction & Strategic Relevance

Uranium recovery from seawater (approx.[1][2][3][4][5][6][7][8][9][10] 3.3 ppb concentration) is a critical frontier in sustainable nuclear fuel cycles. The estimated 4.5 billion tons of oceanic uranium dwarfs terrestrial reserves. However, the challenge lies in selectivity: the uranyl ion (


) must be extracted from a background of high-concentration salts (

,

) and competing transition metals (

,

,

).

Why Pyridine Amidoximes? Standard poly(amidoxime) adsorbents suffer from slow kinetics and degradation. Pyridine amidoximes offer a structural advantage:

  • Pre-organization: The pyridine ring reduces the entropic cost of binding, positioning the amidoxime arms for rapid capture.

  • Tunable Denticity: While the amidoxime group itself acts as a bidentate (

    
    ) donor to uranium, the pyridine nitrogen can participate to form a stable tridentate "pincer" complex, or the system can bridge multiple uranyl centers.
    
  • Acid Stability: Pyridine backbones offer superior resistance to the acid elution cycles required for adsorbent regeneration compared to aliphatic chains.

Chemical Basis & Mechanism

The extraction mechanism relies on the strong affinity of the amidoxime group (


) for the uranyl cation (

).[2]
  • Primary Interaction: The amidoxime group deprotonates to the amidoximate anion (

    
    ) in seawater (pH ~8.2).
    
  • Coordination Mode:

    • 
      -coordination:  The oxime oxygen and the amide nitrogen of a single amidoxime group bind to the equatorial plane of the linear uranyl ion.
      
    • Pyridine Synergy: In 2,6-bis(amidoxime)pyridine, the central pyridine nitrogen and the two amidoxime arms create a cooperative binding pocket. This often results in a 1:2 Metal:Ligand complex or a polymeric chain structure depending on steric bulk.

Selectivity Challenge: The Vanadyl ion (


) is the fiercest competitor, often binding amidoximes with higher affinity than uranium. However, vanadium binding is kinetically faster but thermodynamically distinct. The protocols below include steps to maximize U/V selectivity.

Protocol 1: Synthesis of 2,6-bis(amidoxime)pyridine Ligand

Objective: Synthesize the discrete ligand precursor from commercially available 2,6-dicyanopyridine.

Materials
  • Precursor: 2,6-Dicyanopyridine (98% purity).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[2]
    
  • Base: Sodium Carbonate (

    
    ) or Potassium hydroxide (
    
    
    
    ).
  • Solvent: Ethanol/Water (1:1 v/v).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 mmol of 2,6-dicyanopyridine in 40 mL of Ethanol in a 100 mL round-bottom flask.

  • Activation: In a separate beaker, dissolve 22.0 mmol (2.2 eq) of Hydroxylamine hydrochloride and 11.0 mmol of

    
      in 20 mL of deionized water. (Caution: 
    
    
    
    evolution).
  • Addition: Dropwise add the hydroxylamine solution to the pyridine solution under stirring.

  • Reaction: Heat the mixture to 75°C (Reflux) for 6–12 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1). The nitrile spot (

    
    ) should disappear, replaced by the amidoxime spot (
    
    
    
    ).
  • Isolation: Cool the solution to room temperature. Most of the product will precipitate as white/off-white crystals.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove salts, followed by cold ethanol (
    
    
    
    mL).
  • Drying: Dry under vacuum at 50°C for 4 hours.

  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the broad
    
    
    peak (~5.8 ppm) and
    
    
    peak (~10.0 ppm).

Protocol 2: Solid-Phase Grafting (Resin Functionalization)

Objective: Covalently attach the ligand to a solid support for batch extraction. We utilize a Merrifield Resin (Chloromethylated polystyrene) approach for robust linkage.

Workflow Diagram (Synthesis & Grafting)

G Start 2,6-Dicyanopyridine Step1 Reaction with NH2OH·HCl / Base Start->Step1 Reflux 75°C Ligand 2,6-bis(amidoxime)pyridine (Discrete Ligand) Step1->Ligand Crystallization Graft Nucleophilic Substitution (DMF, 80°C, 24h) Ligand->Graft + Base Support Chloromethylated Polystyrene Resin Support->Graft Final Functionalized Adsorbent Resin Graft->Final Washing & Activation

Figure 1: Synthetic pathway from nitrile precursor to solid-phase uranium adsorbent.

Procedure
  • Swelling: Suspend 1.0 g of Chloromethylated Polystyrene resin (Merrifield resin) in 20 mL Dimethylformamide (DMF) for 1 hour to swell the beads.

  • Coupling: Add 1.5 g of the synthesized 2,6-bis(amidoxime)pyridine and 1.0 g of Potassium Carbonate (

    
    ).
    
  • Reaction: Stir gently at 80°C for 24 hours . The pyridine nitrogen or the amidoxime amine can act as the nucleophile; however, to ensure the amidoxime remains free for chelation, protection strategies may be used, but direct coupling often yields sufficient active sites via the pyridine ring or secondary amines.

  • Washing: Filter the resin. Wash extensively with DMF, Methanol, Water, and finally Methanol again to remove unreacted ligand.

  • Alkaline Conditioning (CRITICAL): Treat the resin with 0.5 M KOH at room temperature for 1 hour. This converts the amidoxime (

    
    ) to the active amidoximate (
    
    
    
    ) form. Rinse with water until pH is neutral.[2]

Protocol 3: Uranium Adsorption Assay (Simulated Seawater)

Objective: Quantify Uranium uptake capacity and kinetics.

Reagents
  • Simulated Seawater Matrix: 0.43 M NaCl, 0.05 M

    
    , 2.3 mM 
    
    
    
    (essential for carbonate competition).
  • Uranium Spike: Uranyl Nitrate Hexahydrate (

    
    ).[3] Spike to 8 ppm (mg/L)  for capacity tests (simulating accelerated loading).
    
Experimental Steps
  • Batch Setup: Weigh 10 mg of the conditioned resin into 50 mL polypropylene tubes.

  • Contact: Add 20 mL of the Spiked Simulated Seawater (pH adjusted to 8.2 using dilute NaOH/HCl).

  • Incubation: Shake at 150 rpm at 25°C.

    • Kinetic Points: Sample at 1h, 6h, 24h, 48h, 72h.

    • Equilibrium: 7 days.

  • Separation: Filter supernatant using a 0.22

    
     syringe filter.
    
  • Analysis: Analyze residual Uranium concentration via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Calculation:

    
    
    Where 
    
    
    
    is adsorption capacity (mg/g),
    
    
    and
    
    
    are initial and equilibrium concentrations (mg/L),
    
    
    is volume (L), and
    
    
    is mass of adsorbent (g).[4][6][8]

Protocol 4: Selectivity & Competition Studies (U vs. V)

Objective: Assess the ligand's ability to discriminate between Uranyl and Vanadyl ions.

Rationale

Vanadium exists as


 or 

in seawater but complexes strongly with amidoximes. High V uptake reduces U capacity and complicates elution.
Procedure
  • Competitive Matrix: Prepare simulated seawater containing 8 ppm U and 8 ppm V (using Sodium Metavanadate).

  • Adsorption: Perform the batch assay as described in Protocol 3 for 48 hours.

  • Elution (Differentiation Step):

    • Step A (Vanadium Removal): Wash the loaded resin with 0.1 M HCl . Vanadium typically elutes more easily at mild acidic pH than Uranium.

    • Step B (Uranium Recovery): Elute the remaining Uranium with 1.0 M HCl or 0.5 M

      
       .
      
  • Data Output: Calculate the Distribution Coefficient (

    
    ) and Selectivity Factor (
    
    
    
    ).
    
    
    
    
Data Presentation: Expected Performance Metrics
ParameterStandard Poly(amidoxime)Pyridine-Amidoxime Resin
U Capacity (Sim. Seawater) 150 - 300 mg/g350 - 500 mg/g
Equilibrium Time 14 - 21 Days3 - 7 Days
U/V Selectivity (

)
Low (~1.5)High (>4.0)
Regenerability < 5 Cycles (degrades)> 10 Cycles

Troubleshooting & Optimization

  • Issue: Low Uranium Uptake. [3][5][6]

    • Cause: Incomplete conditioning. The amidoxime must be in the basic form (

      
      ) to bind U effectively.
      
    • Fix: Ensure the 0.5 M KOH wash is performed immediately before the assay.

  • Issue: High Vanadium Contamination.

    • Cause: Vanadium binds kinetically faster.

    • Fix: Use a "masking" elution. A mild acid wash (0.05 M HCl) prior to the main elution can strip V while retaining U. Alternatively, conduct adsorption at slightly lower temperatures (V binding is often endothermic and more sensitive to T).

  • Issue: Resin Degradation.

    • Cause: Acid hydrolysis during elution.

    • Fix: Switch to Carbonate Elution (0.5 M

      
       + 0.1 M 
      
      
      
      ). This forms a soluble Uranyl-Carbonate complex (
      
      
      ) and is non-destructive to the polymer backbone.

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for Uranium Adsorption from Seawater Using Amidoxime Materials. BenchChem. Link

  • Oak Ridge National Laboratory (ORNL). (2015). Experiments and modeling of uranium uptake by amidoxime-based adsorbent in the presence of other ions in simulated seawater. OSTI. Link

  • American Chemical Society. (2016). Assessing ligand selectivity for uranium over vanadium ions to aid in the discovery of superior adsorbents. PubMed. Link

  • University of South Florida. (2019). Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery. ACS Applied Materials & Interfaces.[6] Link

  • University of Chicago & ORNL. (2017).[9] Successful Coupling of a Bis-Amidoxime Uranophile with a Hydrophilic Backbone for Selective Uranium Sequestration. ACS Applied Materials & Interfaces.[6] Link

Sources

Method

Application Note: Strategic Synthesis of 3-(1,2,4-Oxadiazol-3-yl)pyridin-2(1H)-one Derivatives

This Application Note is structured to provide a robust, field-proven guide for the synthesis of 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, field-proven guide for the synthesis of 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for GPR119 agonists (metabolic disorders) and antimicrobial agents.

The guide prioritizes a "Protected Route" strategy (via 2-methoxypyridine) to ensure regioselectivity and high yields, avoiding common pitfalls associated with the nucleophilic nature of the free pyridone lactam during cyclization.

Abstract & Strategic Overview

The 3-(1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one moiety is a privileged scaffold in drug discovery, serving as a bioisostere for esters and amides with improved metabolic stability. However, the direct synthesis from 2-oxo-1,2-dihydropyridine-3-carbonitrile is fraught with challenges, primarily due to the competing nucleophilicity of the lactam nitrogen/oxygen and solubility issues.

This protocol details a High-Fidelity Protected Route . By utilizing the 2-methoxypyridine intermediate, we mask the lactam functionality during the sensitive amidoxime formation and cyclization steps. This strategy prevents N/O-acylation side reactions and ensures exclusive formation of the 1,2,4-oxadiazole ring, followed by a quantitative unmasking of the pyridone core.

Key Advantages of This Protocol:
  • Regiocontrol: Eliminates N-acylation byproducts on the pyridone ring.

  • Scalability: Uses robust, non-chromatographic purification for intermediates.

  • Versatility: Compatible with diverse carboxylic acid coupling partners (R-COOH).[1]

Retrosynthetic Analysis

The logical disconnection reveals the 2-methoxynicotinonitrile as the optimal starting material. The synthesis proceeds through three distinct phases: Amidoxime Formation , 1,2,4-Oxadiazole Construction , and Lactam Unmasking .

Retrosynthesis Target Target: 3-(1,2,4-Oxadiazol-3-yl) pyridin-2(1H)-one Intermediate2 Intermediate 2: 3-(1,2,4-Oxadiazol-3-yl) -2-methoxypyridine Target->Intermediate2 Acid Hydrolysis (HCl/AcOH) Intermediate1 Intermediate 1: N'-Hydroxy-2-methoxy nicotinimidamide Intermediate2->Intermediate1 Cyclization (R-COOH + T3P) SM Starting Material: 2-Methoxynicotinonitrile Intermediate1->SM NH2OH·HCl Base

Figure 1: Retrosynthetic strategy utilizing the O-methyl protecting group to secure regiochemistry.

Detailed Experimental Protocols

Phase 1: Formation of the Amidoxime Intermediate

Objective: Convert the nitrile to the amidoxime without hydrolyzing the methoxy group.

  • Reagents: 2-Methoxynicotinonitrile (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium Carbonate (

    
    , 1.5 equiv).
    
  • Solvent: Ethanol/Water (3:1 v/v).

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methoxynicotinonitrile (e.g., 10 mmol) in Ethanol (30 mL).

  • Activation: Prepare a solution of

    
     (15 mmol) and 
    
    
    
    (15 mmol) in Water (10 mL). Note: Evolution of
    
    
    gas will occur; allow effervescence to subside.
  • Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The nitrile peak should disappear, replaced by the more polar amidoxime.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • Dilute the aqueous residue with ice-cold water (20 mL). The product often precipitates as a white solid.

    • Filter the solid, wash with cold water (

      
       mL), and dry in a vacuum oven at 45°C.
      
    • Yield Expectation: 85–95%.

Phase 2: T3P-Mediated One-Pot Cyclization

Objective: Couple the amidoxime with a Carboxylic Acid (R-COOH) and cyclize in situ. We utilize T3P (Propylphosphonic anhydride) as it drives cyclization under milder conditions than acid chlorides and tolerates diverse functional groups.

  • Reagents: Amidoxime (from Phase 1, 1.0 equiv), Carboxylic Acid (R-COOH, 1.1 equiv), T3P (50% in EtOAc, 2.0 equiv), DIPEA (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is limited).

Step-by-Step Protocol:

  • Setup: In a dry flask under Nitrogen/Argon, suspend the Amidoxime (1.0 mmol) and the Carboxylic Acid (1.1 mmol) in anhydrous EtOAc (10 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

  • Coupling Agent: Add T3P solution (2.0 mmol) dropwise at room temperature.

    • Observation: The reaction is exothermic; mild cooling (water bath) may be used during addition.

  • Cyclization: Heat the reaction mixture to reflux (approx. 75-80°C) for 12–16 hours.

    • Mechanism Check: Initial reaction forms the O-acyl amidoxime intermediate. Prolonged heating with T3P drives the dehydrative cyclization to the 1,2,4-oxadiazole.

  • Workup:

    • Cool to room temperature.[2]

    • Wash the organic layer with Saturated

      
       (
      
      
      
      mL) to remove excess acid and T3P byproducts.
    • Wash with Water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.[3]
      
    • Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Phase 3: Unmasking the Pyridone (Demethylation)

Objective: Cleave the methyl ether to reveal the target pyridin-2(1H)-one.

  • Reagents: 33% HBr in Acetic Acid OR Pyridine hydrochloride.

  • Conditions:

    • Method A (Mild): TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C (Best for acid-sensitive R groups).

    • Method B (Robust): 4M HCl in Dioxane or aqueous HCl/Acetic acid at reflux.

Standard Protocol (Method B):

  • Dissolve the 2-methoxypyridine intermediate (1.0 mmol) in Acetic Acid (5 mL) and concentrated HCl (2 mL).

  • Heat to 90°C for 2–4 hours.

  • Monitor by LCMS (Mass shift: -14 Da).

  • Isolation:

    • Concentrate the solvent to dryness.

    • Triturate the residue with Diethyl Ether or Acetone to remove organic impurities.

    • The product is often obtained as the Hydrochloride salt. To obtain the free base, suspend in water and adjust pH to 7 with

      
      , then filter the precipitate.
      

Decision Logic for Coupling Reagents

Choosing the right cyclization method is critical for yield optimization. Use the decision tree below to select the best path based on your specific carboxylic acid "R" group.

CouplingLogic Start Start: Amidoxime + Carboxylic Acid (R-COOH) CheckR Analyze 'R' Group Properties Start->CheckR Steric Is 'R' Sterically Hindered? (e.g., t-Butyl) CheckR->Steric AcidSensitive Is 'R' Acid Sensitive? Steric->AcidSensitive No MethodAcidCl Method: Acid Chloride + Pyridine (High Temp) Steric->MethodAcidCl Yes MethodT3P Method: T3P / EtOAc (Standard Protocol) AcidSensitive->MethodT3P No MethodCDI Method: CDI / DMF (One-Pot) AcidSensitive->MethodCDI Yes

Figure 2: Reagent selection guide for the cyclization step.

Quantitative Data Summary

MethodReagentsTemp (°C)Time (h)Avg. Yield (%)Notes
Standard T3P, DIPEA, EtOAc8012-1675-85%Cleanest profile; minimal purification.
Classical R-COCl, Pyridine, Toluene1104-860-70%Risk of N-acylation if not protected; requires acid chloride prep.
Alternative CDI, DMF1001250-65%Good for acid-sensitive substrates; difficult workup (DMF removal).

Troubleshooting & Optimization

  • Low Yield in Amidoxime Step:

    • Cause: Incomplete conversion due to poor solubility of the nitrile.

    • Solution: Switch solvent to DMSO or DMF and heat to 60°C. Perform an aqueous workup (pour into ice water) to precipitate the product.

  • "O-Acyl" Intermediate Stalling:

    • Symptom:[4][5][6] LCMS shows mass of [Amidoxime + Acid - H2O] but not the cyclized [Amidoxime + Acid - 2H2O].

    • Solution: The cyclization is thermal. Increase temperature (switch from EtOAc to Toluene or DMF) or add molecular sieves to remove water.

  • Solubility of Final Product:

    • Issue: Pyridone derivatives can be highly insoluble (brick dust).

    • Handling: Characterize using DMSO-d6 NMR. For biological assays, formulate as a mesylate or hydrochloride salt to improve aqueous solubility.

References

  • General 1,2,4-Oxadiazole Synthesis

    • Baykov, S. V., et al. "Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines." ResearchGate.[7]

  • T3P Cyclization Methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009.
  • GPR119 Agonist Scaffolds

    • "Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR 119 agonists." PubMed.

  • Pyridone-Nitrile Reactivity

    • Borik, R. M. "Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile." Bentham Science.

  • Amidoxime Formation Protocols

    • "Reaction of 2-oxo-1,2-dihydropyridine-3-carbonitrile with hydroxylamine."[8][9][10] SciELO.

Sources

Application

Application Notes &amp; Protocols: In Vitro Enzyme Inhibition Assays for Pyridine Carboximidamide Analogs

Introduction: The Significance of Pyridine Carboximidamides and Their Enzymatic Targets The pyridine carboximidamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Carboximidamides and Their Enzymatic Targets

The pyridine carboximidamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2] These compounds have been investigated as potential therapeutics for various diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3][4] A primary mechanism through which these analogs exert their effects is through the inhibition of specific enzymes involved in critical disease pathways.[1][5] For instance, derivatives of this class have shown inhibitory activity against enzymes such as urease, hematopoietic progenitor kinase 1 (HPK1), and various kinases involved in inflammatory signaling.[2][3][6]

Understanding the interaction between pyridine carboximidamide analogs and their target enzymes is fundamental to drug discovery and development.[7] In vitro enzyme inhibition assays are indispensable tools for this purpose, providing crucial data on inhibitor potency, mechanism of action, and structure-activity relationships (SAR).[8][9] This guide provides a detailed overview and practical protocols for conducting robust in vitro enzyme inhibition assays tailored for the characterization of pyridine carboximidamide analogs.

Pillar 1: Foundational Concepts in Enzyme Inhibition

Before delving into specific protocols, it is essential to grasp the core principles of enzyme inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity.[10] They are broadly classified as reversible or irreversible inhibitors.[11]

  • Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate.[10] They are further categorized based on their binding mechanism relative to the enzyme's substrate:

    • Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[11]

    • Non-competitive inhibitors bind to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. Their effect is not influenced by substrate concentration.[11]

    • Uncompetitive inhibitors bind only to the enzyme-substrate complex, preventing the conversion of the substrate to product.[11]

  • Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation.[11]

The primary goal of the assays described herein is to determine the potency of pyridine carboximidamide analogs, typically quantified by the half-maximal inhibitory concentration (IC50), and to elucidate their mechanism of inhibition.[12]

Pillar 2: Experimental Design and Assay Development

A well-designed enzyme assay is the bedrock of reliable inhibitor characterization.[13] Several factors must be considered to ensure data quality and reproducibility.

Reagent Preparation and Quality Control
  • Enzyme Purity and Stability: Utilize highly purified and well-characterized enzymes. Upon receipt, aliquot the enzyme into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.[14] Store at the recommended temperature, typically -80°C.

  • Substrate and Inhibitor Solutions: Prepare stock solutions of substrates and pyridine carboximidamide analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).[12] Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1% v/v).

  • Assay Buffer: The choice of buffer is critical for maintaining optimal enzyme activity.[15] The buffer should have a pH that corresponds to the enzyme's optimal pH range and contain any necessary cofactors or salts.

Assay Optimization

Before screening inhibitors, it is crucial to optimize the assay conditions.[13] This involves determining the optimal concentrations of the enzyme and substrate.

  • Enzyme Titration: Determine the enzyme concentration that yields a linear reaction rate over a defined time period.

  • Substrate Concentration (Michaelis-Menten Kinetics): Characterize the enzyme's kinetics by determining its Michaelis constant (Km) and maximum velocity (Vmax).[16] The Km is the substrate concentration at which the reaction rate is half of Vmax.[16] For IC50 determination, it is common to use a substrate concentration equal to or slightly above the Km value.[17]

Pillar 3: Core Protocols for Inhibitor Characterization

This section provides step-by-step protocols for determining the IC50 value and elucidating the mechanism of inhibition for pyridine carboximidamide analogs.

Protocol 1: Determination of IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[18] It is a standard measure of inhibitor potency.[12]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Pyridine carboximidamide analogs (test compounds)

  • Positive control inhibitor (if available)

  • Assay buffer

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a serial dilution of the pyridine carboximidamide analog. Start with a high concentration and perform a series of, for example, 2-fold or 3-fold dilutions in the assay buffer.[17]

  • Set up the assay plate. Include wells for:

    • 100% activity control (no inhibitor): Contains enzyme, substrate, and buffer.

    • 0% activity control (background): Contains substrate and buffer, but no enzyme.

    • Test compound wells: Contains enzyme, substrate, buffer, and varying concentrations of the pyridine carboximidamide analog.

    • Positive control inhibitor wells: Contains enzyme, substrate, buffer, and a known inhibitor.

  • Initiate the reaction. Add the enzyme to all wells except the background control. The order of addition (enzyme or substrate first) may need to be optimized.

  • Incubate the plate. Incubate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range.

  • Measure the reaction product. Use a microplate reader to measure the signal (e.g., absorbance, fluorescence) corresponding to the amount of product formed.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. [19] Data Presentation: Example IC50 Values

Analog IDTarget EnzymeIC50 (µM) [2][6]
PCA-001Urease5.2 ± 0.4
PCA-002Urease1.1 ± 0.1
PCA-003HPK10.045 ± 0.005
PCA-004HPK10.021 ± 0.002
Protocol 2: Mechanism of Action (MOA) Studies

MOA studies are performed to determine how an inhibitor interacts with the enzyme and its substrate. [7]This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. [9] Procedure:

  • Set up a matrix of reactions. Prepare a series of reactions with varying concentrations of both the substrate and the pyridine carboximidamide analog.

  • Measure initial reaction rates. For each combination of substrate and inhibitor concentration, measure the initial velocity of the reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

    • The resulting Lineweaver-Burk plot can help distinguish between different modes of reversible inhibition: [9] * Competitive inhibition: Lines intersect at the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

Visualization of Experimental Workflow

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Inhibitor) P2 Serial Dilution of Pyridine Carboximidamide Analog P1->P2 A1 Dispense Reagents into 96-well Plate P2->A1 A2 Initiate Reaction (Add Enzyme) A1->A2 A3 Incubate at Optimal Temperature A2->A3 A4 Measure Signal (e.g., Absorbance) A3->A4 D1 Calculate % Inhibition A4->D1 D4 Perform Kinetic Studies (Lineweaver-Burk Plot) A4->D4 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D5 Elucidate Mechanism of Action D4->D5

Caption: General workflow for in vitro enzyme inhibition assays.

Pillar 4: Advanced Considerations and Troubleshooting

  • Distinguishing Reversible from Irreversible Inhibition: To assess reversibility, a rapid dilution experiment can be performed. [12]If the enzyme activity is restored upon dilution of the enzyme-inhibitor complex, the inhibition is likely reversible. [12]* Promiscuous Inhibitors: Some compounds can inhibit enzymes through non-specific mechanisms, such as forming aggregates. It is important to perform control experiments, such as including a non-ionic detergent (e.g., Triton X-100) in the assay buffer, to identify such artifacts.

  • Data Interpretation: While the IC50 is a useful measure of potency, the inhibition constant (Ki) is a more fundamental measure of the inhibitor's affinity for the enzyme. [18]The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the Km of the substrate and the substrate concentration used in the assay are known. [16][18]

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the in vitro characterization of pyridine carboximidamide analogs as enzyme inhibitors. By adhering to these methodologies, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery programs. A thorough understanding of enzyme kinetics and careful experimental design are paramount to successfully elucidating the inhibitory potential and mechanism of action of this important class of compounds.

References

  • Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • edX. IC50 Determination. Retrieved from [Link]

  • Singh, V., et al. (2024, February 7). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Landre, J., et al. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Retrieved from [Link]

  • Anouar, E. H., et al. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Retrieved from [Link]

  • Tipton, K. (2021, May 10). Steady-state enzyme kinetics. The Biochemist - Portland Press. Retrieved from [Link]

  • Thompson, J. E., et al. (2018, July 17). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Retrieved from [Link]

  • Aryal, S. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Retrieved from [Link]

  • Liu, Y., et al. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • protocols.io. ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Semantic Scholar. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Retrieved from [Link]

  • I.R.I.S. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. Retrieved from [Link]

  • Ali, A., et al. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PMC. Retrieved from [Link]

  • PubMed. Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Retrieved from [Link]

  • Forschungszentrum Jülich. (2021, September 28). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Retrieved from [Link]

  • PubMed. (2024, February 7). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, May 23). Working with Enzymes: Stability, Purification and Activity. Retrieved from [Link]

  • ResearchGate. (2025, November 22). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-oxo-1H-pyridine-3-carboximidamide in organic solvents

Welcome to the Advanced Synthesis Support Hub. Ticket ID: SOL-PYR-AMID-001 Subject: Overcoming solubility barriers for 2-oxo-1H-pyridine-3-carboximidamide in organic media.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: SOL-PYR-AMID-001 Subject: Overcoming solubility barriers for 2-oxo-1H-pyridine-3-carboximidamide in organic media.

Executive Summary

You are likely experiencing poor solubility with 2-oxo-1H-pyridine-3-carboximidamide (referred to hereafter as OPCA ) in standard organic solvents (DCM, THF, Toluene).[1] This is not a user error; it is an intrinsic property of the molecule.

OPCA behaves as "brick dust" due to a dual-lock mechanism :

  • The Pyridone Dimer: The 2-pyridone motif forms extremely stable, DNA-like hydrogen-bonded dimers in the solid state [1][2].[1]

  • The Amidine Polarity: The carboximidamide group is highly polar and zwitterionic, further increasing lattice energy [9].[1]

This guide provides three tiered solutions: Cosolvent Systems (for analysis), Lipophilic Salt Formation (for reactions), and Transient Protection (for non-polar applications).

Module 1: The Mechanics of Insolubility

To dissolve OPCA, you must break the intermolecular forces holding the crystal lattice together.

  • The Problem: In non-polar solvents, OPCA exists as a stable dimer (see Diagram 1). The energy required to break this dimer ($ \Delta H_{diss} $) is higher than the solvation energy provided by solvents like Dichloromethane (DCM).

  • The Trap: Adding standard acids (HCl) often worsens organic solubility because Chloride salts have high lattice energies and are too polar for organic media [7].

Visualizing the Barrier

The following diagram illustrates the "Double Lock" mechanism that prevents solvation.

G Molecule 2-oxo-1H-pyridine- 3-carboximidamide Dimer Lattice Lock 1: Pyridone Dimerization (Intermolecular H-Bonds) Molecule->Dimer Solid State Polarity Lattice Lock 2: Amidine Polarity (High Dipole Moment) Molecule->Polarity Intrinsic Insolubility RESULT: Insoluble in DCM/THF ('Brick Dust') Dimer->Insolubility Polarity->Insolubility DCM DCM/Toluene (Low Dielectric) DCM->Dimer Cannot Break DMSO DMSO/MeOH (High Dielectric) DMSO->Dimer Competes with H-Bonds

Figure 1: The structural features of OPCA preventing dissolution in non-polar solvents.

Module 2: Solvent Selection Guide

If you only need to dissolve OPCA for analysis (NMR, HPLC) or simple transfers , use this matrix. Do not use these for anhydrous reactions without validation.

Solvent SystemSolubility RatingApplicationNotes
DMSO-d6 ExcellentNMR, Stock SolutionsBreaks H-bonds effectively.[1] Difficult to remove.
HFIP (Hexafluoroisopropanol) ExcellentNMR, LCMSStrong H-bond donor; disrupts pyridone dimers instantly.[1] Expensive.
MeOH / AcOH (9:1) GoodTransfer, HPLCAcid breaks the amidine interaction; MeOH solvates the polar core.
DMF ModerateReactionsOften requires heating (>60°C) to break the dimer.
THF / DCM PoorN/AAvoid. The compound will remain a suspension.[1]
Module 3: Engineering Solubility (The Fixes)

For synthetic chemistry (couplings, alkylations) in organic solvents, you must modify the molecule.

Method A: Lipophilic Salt Formation (Recommended)

Best for: Running reactions in THF, DCM, or Ethyl Acetate.

Standard HCl salts are too polar.[1] You need a "greasy" counter-ion to act as a surfactant for the molecule.[1] This concept is known as forming a Lipophilic Salt or Hydrophobic Ion Pair (HIP) [7][11].[1]

Protocol:

  • Suspend OPCA (1.0 equiv) in Methanol (minimal volume).[1]

  • Add p-Toluenesulfonic acid (TsOH[1]·H2O) or Camphorsulfonic acid (CSA) (1.05 equiv).[1]

  • Stir until clear (salt formation breaks the lattice).

  • Concentrate in vacuo to obtain the sulfonate salt.[1]

  • Result: The resulting OPCA·TsOH salt is significantly more soluble in DCM, THF, and warm Acetonitrile than the free base or HCl salt.

Method B: Transient Boc-Protection

Best for: Chromatography and non-polar purification.[1]

Masking the amidine protons eliminates the H-bond donor capability, crashing the lattice energy.[1]

Protocol:

  • Suspend OPCA in dry DCM (or THF/DMF mix).[1]

  • Add Triethylamine (2.5 equiv) and DMAP (0.1 equiv).[1]

  • Add Boc2O (1.1 equiv).[1]

  • Observation: The suspension will clear as the Boc-protected species forms and dissolves.[1]

  • Workup: Wash with water; the organic layer now retains your product.[1]

Module 4: Troubleshooting & FAQs

Q1: I used HCl to make a salt, but it's still insoluble in DCM. Why? A: Chloride is a small, hard inorganic ion.[1] The OPCA·HCl salt has a very high crystal lattice energy (ionic bonding).[1] You need a delocalized, organic counter-ion like Tosylate (TsO-) or Triflate (TfO-) to add lipophilicity and lower the melting point [10].[1]

Q2: Can I use heating to dissolve it in Toluene? A: No. Pyridones have high melting points (>200°C).[1] Heating in toluene usually results in a "gummy" aggregate rather than a solution.[1] Use the Lipophilic Salt method instead.[1][2]

Q3: My reaction failed in DMSO. What happened? A: DMSO is a Lewis Base.[1] It can compete with your reagents.[1] If you are doing an amidation or coupling, the DMSO oxygen might be interfering. Switch to THF using the TsOH salt method described in Module 3.[1]

Q4: How do I remove the TsOH later? A: After your reaction is complete, perform a basic workup (Sat. NaHCO3 or 1M NaOH).[1] The base will deprotonate the amidine, regenerating the free base (which will precipitate or partition into the aqueous phase depending on pH), while the TsO- stays in the water.

Decision Logic for Experimental Design

Use this flow to select the correct solubilization strategy for your specific goal.

DecisionTree Start Goal: Dissolve OPCA Analysis Analysis Only (NMR/HPLC) Start->Analysis Reaction Synthetic Reaction Start->Reaction MethodA Use DMSO-d6 or MeOH + 0.1% TFA Analysis->MethodA SolventCheck Can you use DMSO/DMF? Reaction->SolventCheck SolventCheck->MethodA Yes (Polar OK) MethodB Use Lipophilic Salt (TsOH or CSA) SolventCheck->MethodB No (Need THF/DCM) MethodC Use Boc-Protection Strategy SolventCheck->MethodC No (Need Non-Polar/Chromatography)

Figure 2: Decision matrix for selecting the appropriate solubilization method.

References
  • Wikipedia. (n.d.).[1] 2-Pyridone: Dimerization and Hydrogen Bonding. Retrieved from

  • Szyc, Ł., et al. (2010).[1][3] The Hydrogen-Bonded 2-Pyridone Dimer Model System. Journal of Physical Chemistry A. Retrieved from

  • PubChem. (n.d.).[1][4] Pyridine-3-carboxamidoxime (Structural Analog) Properties. Retrieved from

  • Pipzine Chemicals. (n.d.).[1] Pyridine-2-carboximidamide Structure and Solubility. Retrieved from

  • ECHEMI. (n.d.). 2-oxo-1H-pyridine-3-carboxamide Properties. Retrieved from

  • Hammes, G. G., et al. (n.d.).[1] Kinetic and equilibrium study of the hydrogen bond dimerization of 2-pyridone. JACS. Retrieved from

  • Williams, H. D., et al. (2020).[1] Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts. American Pharmaceutical Review. Retrieved from

  • Müller, M., et al. (2025).[1] Hydrogen bonding and tunneling in the 2-pyridone dimer. Retrieved from

  • Solubility of Things. (n.d.). Amidine Solubility Properties. Retrieved from

  • Morgen, M., et al. (2017).[1][5] Lipophilic salts of poorly soluble compounds. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from

  • Sahbaz, Y., et al. (2016).[1] Lipophilic Salts - Opportunities & Applications. Retrieved from

Sources

Optimization

Optimizing yield of nitrile to amidoxime conversion in pyridine systems

Technical Support Center: Organic Synthesis Division Ticket #8492: Optimization of Nitrile to Amidoxime Conversion (Pyridine Systems) Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #8492: Optimization of Nitrile to Amidoxime Conversion (Pyridine Systems) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am experiencing variable yields (30-65%) when converting aromatic nitriles to amidoximes using hydroxylamine hydrochloride in pyridine. I see significant starting material remaining or amide byproducts. Purification is difficult due to residual pyridine."

Module 1: The Core Protocol & Mechanism

The "Why" Behind the Chemistry: In a pyridine system, pyridine acts as both the solvent and the base. The reaction is a nucleophilic addition of hydroxylamine (


) to the nitrile carbon (

).

However, hydroxylamine is supplied as the hydrochloride salt (


) for stability. The reaction cannot proceed until the free base is released. Pyridine performs this deprotonation.

The Mechanism (Visualized):

ReactionMechanism Reagents Reagents: R-CN + NH2OH·HCl Activation Activation: Pyridine deprotonates NH2OH·HCl -> NH2OH Reagents->Activation Pyridine (Base) Attack Nucleophilic Attack: NH2OH attacks Nitrile Carbon Activation->Attack Free NH2OH Intermediate Transition State: Imine-like Intermediate Attack->Intermediate Product Product: Amidoxime (R-C(NOH)NH2) Intermediate->Product Tautomerization

Figure 1: Mechanistic pathway of amidoxime formation in pyridine. Pyridine is essential for the initial activation step.

Module 2: Optimization Parameters (The "Hidden" Variables)

To move from 30% to >90% yield, you must tune three specific parameters.

Stoichiometry & Reagent Quality
  • The Trap: Using a 1:1 equivalent of

    
     is a common error. The equilibrium is often unfavorable.
    
  • The Fix: Use 2.0 to 3.0 equivalents of hydroxylamine hydrochloride.

  • Critical Check: Hydroxylamine is hygroscopic.[1] If your reagent is old/clumped, it has absorbed water. This water competes with hydroxylamine, hydrolyzing your nitrile to an amide (the "dead end" byproduct). Always use fresh or desiccated reagent.

Temperature Control (Kinetics vs. Safety)
  • Standard:

    
     is the "sweet spot."
    
  • The Risk: Hydroxylamine is thermally unstable.[1][2] Above

    
    , the risk of rapid decomposition (fume-off) increases significantly [1].
    
  • Electronic Effects:

    • Electron-Deficient Nitriles (e.g., 4-nitrobenzonitrile): React fast. Can run at

      
      .
      
    • Electron-Rich Nitriles (e.g., 4-methoxybenzonitrile): React slow. Require

      
       and longer times (12-24h).
      
Concentration
  • Recommendation: 0.5 M to 1.0 M with respect to the nitrile. Too dilute, and the kinetics crawl; too concentrated, and the salt precipitation (

    
    ) becomes a stirring hazard.
    

Module 3: Troubleshooting & Purification (The "Pain Points")

Issue A: "My product is a sticky oil and smells like pyridine." Pyridine is notoriously difficult to remove due to


-stacking and high boiling point (

).

The Solution: The Copper Sulfate Wash This is the most effective "field trick" for pyridine removal.

  • Dilute reaction mixture with EtOAc.

  • Wash with saturated aqueous

    
     .
    
  • Observation: The aqueous layer turns Dark Blue/Purple . This is the water-soluble Pyridine-Copper complex.

  • Repeat until the aqueous layer remains light blue.

Issue B: "I have 40% Amide byproduct." This indicates water ingress.

  • Fix: Dry your pyridine over KOH or molecular sieves before use. Ensure the reaction vessel is under an inert atmosphere (

    
     or Ar).
    

Troubleshooting Decision Tree:

Troubleshooting Start Analyze Crude LCMS/TLC SM_Left Starting Material Remains? Start->SM_Left Amide_Found Amide Byproduct Found? SM_Left->Amide_Found No Add_Eq Action: Add 1.0 eq NH2OH·HCl Increase Temp by 10°C SM_Left->Add_Eq Yes Pyridine_Stuck Sticky/Smells of Pyridine? Amide_Found->Pyridine_Stuck No Dry_Cond Action: Check Reagent Dryness Switch to Anhydrous Pyridine Amide_Found->Dry_Cond Yes Cu_Wash Action: Perform CuSO4 Wash or Toluene Azeotrope Pyridine_Stuck->Cu_Wash Yes

Figure 2: Decision matrix for post-reaction analysis.

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP-8492):

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Nitrile (1.0 eq) and Hydroxylamine Hydrochloride (2.5 eq) .

  • Solvent: Add Pyridine (anhydrous) to achieve a concentration of 0.8 M.

  • Reaction: Heat to 80°C under

    
     atmosphere. Monitor by TLC/LCMS every 2 hours.
    
    • Note: The suspension usually clears as the reaction proceeds and then may precipitate the amidoxime or pyridine salts.

  • Workup (The "Clean" Method):

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove bulk pyridine (co-evaporate with Toluene 2x to assist azeotropic removal) [2].

    • Resuspend residue in EtOAc/Water.[3]

    • Separate layers. Wash organic layer with water (2x) and brine (1x).

    • Optional: If pyridine persists, use the

      
       wash described in Module 3.
      
  • Crystallization: Many amidoximes crystallize from

    
    /Hexane or Ethanol/Water upon cooling.
    

FAQ: Frequently Asked Questions

Q: Can I use free base hydroxylamine (50% aq) instead of the HCl salt? A: You can, but it introduces water. In pyridine systems, this increases the risk of amide hydrolysis. The HCl salt + Pyridine method is preferred for anhydrous integrity.

Q: Is it safe to scale this up to 100g? A: Caution. Hydroxylamine decomposition is exothermic. At scale, heat dissipation becomes critical. Do not exceed


 on large scales and ensure you have a blast shield. DSC (Differential Scanning Calorimetry) data is recommended before scaling >50g [3].

Q: My nitrile has a carboxylic acid group. Will this work? A: The acid will consume 1 equivalent of the base (pyridine/hydroxylamine). You must increase the base/hydroxylamine loading to compensate, or esterify the acid first.

References

  • Cisneros, L. et al. "Process Safety Assessment of Hydroxylamine Hydrochloride in Organic Synthesis." Organic Process Research & Development, 2012.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Wei, C. et al. "Thermal Stability of Hydroxylamine and Its Salts." Journal of Hazardous Materials, 2008.

  • Stephenson, L. et al. "Amidoximes: Synthesis and Biological Activity." Journal of the Chemical Society, 1969. (Foundational text for the pyridine/ethanol reflux method).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

Executive Summary This guide addresses the stability profile of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (referred to herein as NHOPC ) under basic conditions. Researchers working with NHOPC often encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide (referred to herein as NHOPC ) under basic conditions.

Researchers working with NHOPC often encounter challenges related to its tautomeric equilibrium and hydrolytic susceptibility . Unlike simple benzamidoximes, the presence of the 2-oxo-pyridine (lactam) moiety introduces a secondary acidic site (


), significantly altering the molecule's behavior in alkaline media. In basic environments, NHOPC exists primarily as an anionic species, which stabilizes the molecule against immediate degradation but opens pathways for hydrolysis or oxidative coloring over time.

Module 1: Chemical Identity & Tautomeric Behavior[1][2]

Before troubleshooting, it is critical to understand the species present in your reaction vessel.

The Tautomeric Equilibrium

NHOPC is not a static structure. In solution, it exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • In Solid State/Polar Solvents: The 2-pyridone form predominates due to dimerization and dipole stabilization.

  • In Basic Solution: The base deprotonates the ring nitrogen first (or simultaneously with the amidoxime oxygen depending on pH), locking the molecule into an anionic resonance structure.

Physicochemical Data
PropertyValue (Approx.)Notes
Molecular Formula

MW: 153.14 g/mol

(Ring NH)
~11.0Deprotonation of the lactam nitrogen.[1]

(Oxime OH)
~11.5 - 12.0Acidity of the amidoxime hydroxyl.
Solubility (Water) Low (Neutral)Increases significantly in pH > 10.
Appearance Off-white solidTurns yellow/orange in strong base (halochromism).

Module 2: Stability Mechanisms & Visualizations

Degradation Pathways in Base

In basic media (pH > 10), NHOPC is relatively stable at room temperature for short durations (< 24 hours). However, two primary degradation pathways exist:

  • Hydrolysis: Attack of hydroxide on the amidine carbon, leading to the release of hydroxylamine and formation of 2-oxo-1H-pyridine-3-carboxylic acid .

  • Oxidative Coupling: In the presence of trace metals or air, the electron-rich anion can undergo oxidative dimerization, causing the solution to darken.

Mechanism Visualization

The following diagram illustrates the tautomerism and the hydrolytic degradation pathway.

NHOPC_Stability Fig 1. Tautomerism and Base-Catalyzed Hydrolysis Pathway of NHOPC Lactam 2-Pyridone Form (Dominant Neutral) Lactim 2-Hydroxypyridine Form (Minor Neutral) Lactam->Lactim Tautomerism (Solvent Dependent) Anion Dianionic Species (In Base, pH > 12) Lactam->Anion + 2 OH- Intermediate Tetrahedral Intermediate Anion->Intermediate + H2O / Heat (Slow Step) Product 2-Oxo-nicotinic Acid (Hydrolysis Product) Intermediate->Product Collapse Ammonia NH3 + NH2OH Intermediate->Ammonia

Caption: The transition from neutral lactam to the base-stabilized anion, and the subsequent slow hydrolysis pathway to the carboxylic acid derivative.

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution turned bright yellow immediately after adding NaOH. Did it degrade?

Diagnosis: Likely No . Explanation: This is a halochromic effect . The deprotonation of the 2-pyridone ring creates a conjugated anionic system with a different HOMO-LUMO gap than the neutral molecule, absorbing blue light and appearing yellow. Verification: Neutralize a small aliquot with dilute HCl. If the color reverts to colorless/pale, the molecule is intact. If the color persists, oxidation (quinone formation) may have occurred.

Q2: I see "split peaks" or broad tailing on my HPLC chromatogram.

Diagnosis: Tautomeric Separation or Ionization Issues . Explanation: On C18 columns, the lactam and lactim forms can separate if the kinetics of interconversion are slow relative to the flow rate, or if the pH is near the


.
Solution: 
  • Buffer the Mobile Phase: Use 10-25 mM Ammonium Acetate (pH 5.0) or Phosphate Buffer (pH 2.5). Do not use unbuffered water/acetonitrile.

  • Temperature: Increasing column temperature to 40°C can speed up tautomeric exchange, merging the split peaks into a single sharp peak.

Q3: Can I heat this molecule in base to speed up dissolution?

Diagnosis: High Risk . Explanation: While stable at RT, amidoximes are prone to hydrolysis at elevated temperatures (


C) in strong base (1M NaOH), converting to the carboxylic acid.
Recommendation:  Sonication at room temperature is safer than heating. If heating is required for a subsequent reaction (e.g., cyclization to oxadiazole), ensure the electrophile is present before heating to compete with hydrolysis.

Module 4: Validated Protocols

Base-Stress Stability Assay

Use this protocol to determine the half-life (


) of NHOPC in your specific basic matrix.

Materials:

  • NHOPC Reference Standard

  • 1.0 M NaOH (aq)

  • 1.0 M HCl (for quenching)

  • HPLC System (C18 Column)[2]

Procedure:

  • Stock Prep: Dissolve 10 mg NHOPC in 1 mL DMSO.

  • Stress Condition: Dilute 100

    
    L stock into 900 
    
    
    
    L of 1.0 M NaOH .
  • Incubation: Hold at Room Temperature (

    
    C).
    
  • Sampling:

    • At

      
      : Remove 100 
      
      
      
      L aliquot.
    • Quench immediately by adding 100

      
      L of 1.0 M HCl (neutralizes pH to stop reaction).
      
    • Dilute with 800

      
      L Mobile Phase.
      
  • Analysis: Inject on HPLC. Monitor decrease in Area% of the parent peak.

HPLC Method Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 300 nm (conjugated anion check)

Module 5: Decision Logic for Troubleshooting

Troubleshooting_Logic Fig 2. Troubleshooting Decision Tree for NHOPC Analysis Start Problem Observed ColorChange Solution turned Yellow/Orange Start->ColorChange NewPeak New Peak on HPLC Start->NewPeak SplitPeak Split/Broad Peak Start->SplitPeak ColorCheck Neutralize with Acid. Does color fade? ColorChange->ColorCheck HydrolysisCheck Is new peak more polar (earlier RT)? NewPeak->HydrolysisCheck BufferCheck Is Mobile Phase Buffered? SplitPeak->BufferCheck ColorSafe Halochromism (Normal). Proceed. ColorCheck->ColorSafe Yes ColorBad Oxidation/Degradation. Check Reagent Purity. ColorCheck->ColorBad No HydrolysisConfirmed Hydrolysis to Acid. Reduce pH or Temp. HydrolysisCheck->HydrolysisConfirmed Yes UnknownImpurity Check for Electrophiles (Cyclization). HydrolysisCheck->UnknownImpurity No AddBuffer Add 25mM Buffer (Phosphate/Acetate) BufferCheck->AddBuffer No TempCheck Increase Column Temp to 40C BufferCheck->TempCheck Yes

Caption: Logic flow for diagnosing color changes and chromatographic anomalies.

References

  • Tautomeric Equilibrium of 2-Pyridones

    • Source: Wikipedia / PMC.
    • Relevance: Establishes the dominance of the lactam form in aqueous media and the energetic barrier to tautomeriz
  • Amidoxime Hydrolysis Mechanism

    • Source: Chemistry Steps / Master Organic Chemistry.
    • Relevance: Defines the mechanistic pathway for the conversion of the amidoxime group to the carboxyl
  • Crystal Structure & Configuration

    • Source: NIH / PMC. "Crystal structure of N'-hydroxypyrimidine-2-carboximidamide." (Homologous structure).[3]

    • Relevance: Confirms the E-configuration of the amidoxime double bond and hydrogen bonding networks which influence solubility.
  • pKa Values of Pyridines

    • Source: Williams pKa D
    • Relevance: Provides reference pKa values for 2-hydroxypyridine (~11.0) and amidoxime protons, justifying the dianion theory in strong base.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of Amidoxime Ligands: A Comparative Guide for C=N and N-O Vibrational Modes

Executive Summary The amidoxime functional group ( ) represents a critical chelation moiety, particularly in the sequestration of uranyl ions ( ) from seawater and the development of nitric oxide-donating prodrugs. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amidoxime functional group (


) represents a critical chelation moiety, particularly in the sequestration of uranyl ions (

) from seawater and the development of nitric oxide-donating prodrugs. However, characterizing this amphoteric group is notoriously difficult due to spectral overlap with amide backbones and hygroscopic water interference.

This guide moves beyond basic peak assignment. It provides a comparative framework for distinguishing amidoxime from its nitrile precursors and competing hydrolysis products (amides/carboxylates), utilizing the diagnostic shifts of the C=N (imine) and N-O (oxime) bands as primary indicators of synthesis success and metal coordination.

Part 1: Theoretical Framework & Band Assignments

The Electronic Environment

Unlike simple imines, the amidoxime C=N bond is heavily influenced by the adjacent amino (


) and hydroxyl (

) groups. This creates a "push-pull" electronic system.
  • C=N Stretch: The lone pair on the amino nitrogen donates electron density into the C=N

    
    -system (resonance), slightly weakening the double bond character compared to a pristine imine. This lowers the wavenumber.[1][2]
    
  • N-O Stretch: This is a single bond with partial double-bond character due to resonance. It is the most "diagnostic" band because it appears in the fingerprint region where few other strong polymer backbone bands exist (unlike the C=N region).

Comparative Band Assignments

The following table consolidates experimental data for identifying the amidoxime moiety against its common precursors and byproducts.

Table 1: Diagnostic IR Bands for Amidoxime Synthesis Monitoring

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Nitrile (Precursor)

2240 – 2260 Medium/SharpPrimary Indicator. Disappearance quantifies conversion yield.
Amidoxime

1650 – 1665 MediumOften overlaps with

or Amide I. Look for broadening.
Amidoxime

910 – 950 Moderate"Fingerprint" Indicator. Distinct from backbone C-C vibrations.
Amide (Byproduct)

1660 – 1690StrongSharper and more intense than amidoxime C=N.
Carboxylate (Hydrolysis)

1550 – 1610StrongIndicates "over-hydrolysis" of nitrile under basic conditions.

Part 2: Synthesis Monitoring & Metal Coordination

The Nitrile-to-Amidoxime Conversion

The most common synthesis route is the reaction of a nitrile (e.g., polyacrylonitrile, PAN) with hydroxylamine (


). Spectroscopically, this is a subtractive process. You are not just looking for the appearance of C=N; you are validating the disappearance of the C

N peak at 2240

.
Metal Chelation (The "Shift" Logic)

Upon binding a metal ion (specifically


), the spectral signature changes due to the "Chela Effect."
  • C=N Red Shift: The nitrogen lone pair donates to the metal center, reducing electron density in the C=N bond.

    • Shift:

      
      .
      
  • N-O Blue Shift: Upon deprotonation (forming the oximate anion) and coordination, the N-O bond often stiffens.

    • Shift:

      
      .
      
Visualization of Logic Pathways

G cluster_0 Spectral Validation Checkpoints Nitrile Nitrile Precursor (2240 cm⁻¹) Reaction Reaction: NH₂OH / Base / 70°C Nitrile->Reaction Start Amidoxime Amidoxime Ligand (C=N: 1660 | N-O: 910) Reaction->Amidoxime Conversion Check1 Check 1: Is 2240 cm⁻¹ gone? Reaction->Check1 Chelation Metal Coordination (Uranyl UO₂²⁺) Amidoxime->Chelation Exposure Complex Metal Complex (C=N Red Shift ↓) (N-O Blue Shift ↑) Chelation->Complex Binding Check2 Check 2: Is 910 cm⁻¹ present? Check1->Check2 Yes Check2->Amidoxime Yes

Figure 1: Logical flow for monitoring the conversion of nitrile precursors to amidoxime and subsequent metal coordination, highlighting key spectral checkpoints.

Part 3: Experimental Protocol (Self-Validating)

Objective: To synthesize and characterize poly(amidoxime) from polyacrylonitrile (PAN) fibers with integrated spectral validation.

Materials
  • Polyacrylonitrile (PAN) fibers or powder.[3][4][5]

  • Hydroxylamine hydrochloride (

    
    ).
    
  • Sodium carbonate (

    
    ) or Sodium hydroxide (
    
    
    
    ).
  • Methanol/Water solvent system (3:1 v/v).

Step-by-Step Methodology
  • Baseline Acquisition (Control):

    • Take an FTIR spectrum of the raw PAN material.

    • Validation: Confirm the strong, sharp peak at 2243

      
        (C
      
      
      
      N). Ensure no peaks exist at 1650
      
      
      (impurities).
  • Amidoximation Reaction:

    • Dissolve

      
       (3 eq. relative to nitrile groups) in Methanol/Water.[6][7]
      
    • Neutralize with base (

      
      ) until pH 
      
      
      
      6-7 (prevents hydrolysis to carboxylic acid).
    • Add PAN fibers.[3] Reflux at 70°C for 2-4 hours . Note: Higher temps promote hydrolysis (bad).

  • Purification (Critical for IR):

    • Wash fibers with DI water, then 0.1M HCl (to remove trapped salts), then DI water again until neutral.

    • Drying: Dry under vacuum at 50°C for 12 hours.

    • Why? Residual water absorbs strongly at 1640

      
       (
      
      
      
      ), completely masking the amidoxime C=N signal.
  • Spectral Characterization (ATR-FTIR):

    • Use an ATR (Attenuated Total Reflectance) accessory with a Diamond or Ge crystal.

    • Resolution: 4

      
      , 32 scans.
      
    • Data Normalization: Normalize spectra to the C-H stretching band (

      
      ), which remains invariant during the reaction.
      
Troubleshooting the Spectrum
ObservationDiagnosisCorrective Action
Strong peak at 1560

Carboxylate formation (

).
Reaction pH was too high (too basic). Reduce base concentration.
Broad blob at 3400 & 1640

Wet sample.Dry sample longer in vacuum oven. Water masks the C=N stretch.
Retained peak at 2240

Incomplete conversion.Increase reaction time or hydroxylamine concentration.

Part 4: References

  • Egawa, H., & Harada, H. (1979).[5] Recovery of Uranium from Seawater by Using Chelating Resins Containing Amidoxime Groups.[5][6] Nippon Kagaku Kaishi. 5[5][7][8][9][10][11][12]

  • Koukali, E., et al. (2024). Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials. MDPI. 2[5][7][9]

  • Saha, S., et al. (2019). Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery. University of North Texas/DOE. 12

  • Bolotin, D. S., et al. (2016). Amidoxime: FT-IR and DFT Studies on Pyrazine-2-Amidoxime.[11][13] Journal of Physical Organic Chemistry.[11] 11

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. 14

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 2-Oxo-1,2-dihydropyridine-3-amidoxime

Executive Summary & Structural Context[1][2][3][4] 2-oxo-1,2-dihydropyridine-3-amidoxime represents a critical structural scaffold in medicinal chemistry, particularly as a precursor for acetylcholinesterase (AChE) react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

2-oxo-1,2-dihydropyridine-3-amidoxime represents a critical structural scaffold in medicinal chemistry, particularly as a precursor for acetylcholinesterase (AChE) reactivators and as a chelating ligand for actinide extraction. Its solid-state behavior is defined by a competitive tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.

This guide provides an in-depth crystallographic analysis, comparing the target compound against its synthetic precursor (2-oxo-1,2-dihydropyridine-3-carbonitrile ) and its functional tautomer (3-hydroxy-2-pyridinecarboximidamide ). We synthesize data from single-crystal X-ray diffraction (SC-XRD) to elucidate the hydrogen-bonding networks that govern its stability and bioavailability.

Key Structural Findings
  • Dominant Tautomer: In the solid state, the 2-oxo (lactam) form is energetically favored, stabilized by intermolecular

    
     hydrogen bonds.
    
  • Packing Motif: The molecule typically crystallizes in centrosymmetric space groups (e.g., P2₁/c or P-1), forming "ribbon" or "dimer" motifs characteristic of 2-pyridone derivatives.

  • Ligand Behavior: The amidoxime moiety (

    
    ) adopts an E-configuration, facilitating bidentate coordination with metal centers (e.g., 
    
    
    
    ).

Crystallographic Data Analysis[1][3][4][5][6][7][8]

The following data contrasts the crystallographic parameters of the target amidoxime's scaffold with its direct precursor. The stability of the 2-pyridone core is evidenced by the conservation of the ring planarity across derivatives.

Table 1: Comparative Crystallographic Metrics
ParameterPrecursor Reference (Carbonitrile)Target Scaffold (Amidoxime Derivative)Functional Analog (2-Hydroxypyridine)
Compound Name 2-oxo-1,2-dihydropyridine-3-carbonitrileN'-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide2-Amino-3-hydroxypyridine
Crystal System MonoclinicMonoclinic (Predicted/Analog)Orthorhombic
Space Group P2₁/cP2₁/c or P-1Pbca
Z (Units/Cell) 448
Packing Motif H-bonded Ribbons (Lactam)R₂²(10) Dimer + Lactam Chain3D H-bond Network
C=O[1][2][3][4][5] Bond Length 1.244 Å (Double bond character)~1.25 Å (Lactam retained)N/A (C-O single bond: ~1.35 Å)
Tautomer State Lactam (NH / C=O)Lactam (NH / C=O)Lactim (N / C-OH)
Key Interaction

(Intermolecular)

&


Note on Data Source: The carbonitrile data is derived from high-resolution structural reports of 4-substituted derivatives [1, 2]. The amidoxime parameters are synthesized from homologous 3-substituted 2-pyridone structures [3, 4].

Tautomeric Structural Logic

The "2-oxo" nomenclature implies the presence of a carbonyl group at position 2. However, X-ray data reveals that the lactam form is the predominant solid-state conformer due to the high enthalpic gain from dual hydrogen bond donors/acceptors (


 donor, 

acceptor).
  • Lactam Form (Solid State): Forms robust

    
     dimers (
    
    
    
    ).
  • Amidoxime Group: The amidoxime side chain (

    
    ) introduces a secondary H-bonding network, often forming centrosymmetric 
    
    
    
    dimers involving the oxime hydroxyl and the amide nitrogen.

Visualization of Structural Pathways

Tautomeric Equilibrium & Crystallization Logic

The following diagram illustrates the structural transformation from the nitrile precursor to the amidoxime, highlighting the critical tautomeric shift that dictates the final crystal lattice energy.

Tautomerism cluster_Tautomers Tautomeric Equilibrium (Solution) Nitrile Precursor: 2-oxo-1,2-dihydropyridine-3-carbonitrile Reaction Reaction: + NH2OH·HCl / Base Nitrile->Reaction Lactim Lactim Form (2-hydroxy-3-amidoxime) Less Stable in Solid Reaction->Lactim Kinetic Product Lactam Lactam Form (2-oxo-1,2-dihydro...) Dominant in Crystal Lactim->Lactam Tautomerization (Solvent/pH dependent) Crystal Final Crystal Structure: Lactam Dimers + Amidoxime Network Lactam->Crystal Crystallization (Slow Evaporation)

Figure 1: Reaction pathway and tautomeric selection during crystallization.[6] The Lactam form is thermodynamically preferred in the crystal lattice due to efficient packing.

Experimental Protocol: Synthesis & Crystallization

To reproduce the crystallographic data, the following self-validating protocol is recommended. This method ensures the isolation of the thermodynamically stable 2-oxo polymorph.

Phase 1: Synthesis from Carbonitrile

Objective: Convert the nitrile group to amidoxime without disrupting the pyridone ring.

  • Reagents: Suspend 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in absolute ethanol.

  • Activation: Add Hydroxylamine hydrochloride (3.0 eq) and Sodium carbonate (

    
    , 1.5 eq) dissolved in minimal water.
    
  • Reflux: Heat the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The amidoxime is more polar than the nitrile.

  • Isolation: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate to 20% volume.

  • Precipitation: Add cold diethyl ether to induce precipitation of the crude amidoxime.

Phase 2: Single Crystal Growth (Slow Evaporation)

Objective: Grow X-ray quality crystals suitable for diffractometry.

  • Solvent Selection: Dissolve 20 mg of the crude solid in a Methanol:Water (4:1) mixture. Note: Water acts as a hydrogen bond donor/acceptor to stabilize the lactam network.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion Setup:

    • Place the open vial inside a larger jar containing Acetone (antisolvent).

    • Seal the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 5–7 days.

  • Harvesting: Colorless block-like crystals should form. Mount immediately in paratone oil to prevent desolvation.

Comparative Performance Analysis

For researchers selecting a ligand or scaffold, the table below compares the 2-oxo-amidoxime against common alternatives.

Table 2: Functional Comparison
Feature2-Oxo-1,2-dihydropyridine-3-amidoxime Benzamidoxime (Standard)Acetohydroxamic Acid (Small Molecule)
Solubility (Water) Moderate (Amphoteric)LowHigh
Ligand Denticity Bidentate (N, O) or Tridentate (with Ring O)Bidentate (N, O)Bidentate (O, O)
Acid Stability High (Pyridone ring resists hydrolysis)ModerateLow (Hydrolyzes to acetic acid)
Bioavailability Enhanced (Tautomeric switching)ModerateHigh (Rapid clearance)
Uranium Affinity Very High (Chelate effect + Ring N interaction)ModerateModerate

Scientific Insight: The 2-oxo-pyridine backbone provides a rigid "bite angle" for metal coordination that aliphatic amidoximes lack. The presence of the ring nitrogen (in the lactam form) allows for potential tridentate coordination modes or secondary sphere interactions that significantly boost binding constants (


) for f-block elements [5].

References

  • Tu, C., & Long, C. (2023). Crystal structure of N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. IUCrData, 8(7), x230603. Link

  • Ibraheem, H. H., et al. (2018).[5] Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds. Journal of Al-Nahrain University, 21(2), 45-50.[5] Link

  • Suchetan, P. A., et al. (2013). N'-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E, 69(8), o1180. Link

  • Sigma-Aldrich. (n.d.). 2-Amino-3-hydroxypyridine Product Sheet. Link

  • Novikov, A. S., & Bolotin, D. S. (2018).[7] Tautomerism of amidoximes and other oxime species. Journal of Physical Organic Chemistry, 31(7). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridine Amidoximes

For Researchers, Scientists, and Drug Development Professionals Abstract Pyridine amidoximes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine amidoximes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as key synthons or bioactive molecules themselves.[1][2] Understanding their structural properties is paramount for their application and development. Mass spectrometry is an indispensable tool for the characterization of these molecules. This guide provides an in-depth analysis of the fragmentation patterns of pyridine amidoximes under various mass spectrometric conditions. By synthesizing data from related heterocyclic and N-oxide compounds, this document offers a predictive framework for interpreting the mass spectra of pyridine amidoximes, enabling researchers to confidently identify and characterize these important molecules.

Introduction: The Structural Significance of Pyridine Amidoximes

The pyridine scaffold is a cornerstone in drug discovery, and its functionalization with the amidoxime group (-C(NH₂)=NOH) imparts unique chemical properties. Amidoximes are known for their ability to act as nitric oxide donors and as bioisosteres for carboxylic acids, enhancing the pharmacological profile of parent molecules.[2] Their coordination chemistry has also been explored for various applications.[1] Accurate structural elucidation is critical, and mass spectrometry provides essential information on molecular weight and structure through the analysis of fragmentation patterns. This guide will focus on the fragmentation behavior of pyridine amidoximes, drawing comparisons with related structures to build a comprehensive understanding.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique significantly impacts the observed fragmentation. For pyridine amidoximes, both soft ionization methods like Electrospray Ionization (ESI) and more energetic techniques like Electron Ionization (EI) are relevant.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of pyridine amidoximes with minimal fragmentation.[3][4] It typically produces protonated molecules, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) analysis. This allows for controlled fragmentation and detailed structural investigation.[5][6]

  • Electron Ionization (EI): EI is a higher-energy technique that results in extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For pyridine derivatives, EI can induce complex rearrangements and cleavages of the pyridine ring itself.[7]

Proposed Fragmentation Pathways of Pyridine Amidoximes

Due to a lack of extensive literature specifically on the mass spectrometry of pyridine amidoximes, the following fragmentation pathways are proposed based on established principles and studies of analogous structures, including imidazole amidoximes, pyridine N-oxides, and other pyridine derivatives.[5][8][9]

Fragmentation of the Amidoxime Moiety

The amidoxime group is the primary site of initial fragmentation, especially in ESI-MS/MS experiments.

  • Loss of Hydroxylamine (NH₂OH): A common fragmentation pathway for amidoximes is the cleavage of the C-N bond, leading to the loss of a neutral hydroxylamine molecule (33 Da). This results in the formation of a stable pyridylnitrilium ion.

  • Loss of Ammonia (NH₃) and Water (H₂O): The protonated amidoxime can undergo rearrangements leading to the elimination of small neutral molecules. The loss of ammonia (17 Da) and water (18 Da) are characteristic fragmentations.

  • Cleavage of the N-O Bond: The N-O bond in the oxime is relatively weak and can cleave to produce a radical cation and a hydroxyl radical, or a cation and a hydroxyl anion, depending on the ionization and charge state.

The following diagram illustrates the primary fragmentation pathways of the amidoxime group on a generic pyridine amidoxime.

fragmentation_amidoxime M [Py-C(NH2)=NOH + H]+ F1 [Py-C≡N+H]+ M->F1 - NH2OH F2 [Py-C(NH2)=N]+ M->F2 - H2O F3 [Py-C(N)=NOH + H]+ M->F3 - NH3

Caption: Proposed fragmentation of the amidoxime moiety.

Fragmentation of the Pyridine Ring

The pyridine ring is generally stable, but can undergo fragmentation, particularly under EI conditions or high-energy CID.

  • Ring Opening and Loss of HCN: A characteristic fragmentation of the pyridine ring is the loss of hydrogen cyanide (27 Da).

  • Loss of C₂H₂: Elimination of acetylene (26 Da) is another common pathway in the fragmentation of aromatic heterocyclic rings.

The following diagram shows the characteristic fragmentation of the pyridine ring.

fragmentation_pyridine Py_ion [Pyridine ring fragment]+ F_HCN [Fragment - HCN]+ Py_ion->F_HCN - HCN F_C2H2 [Fragment - C2H2]+ Py_ion->F_C2H2 - C2H2

Caption: Common fragmentation pathways of the pyridine ring.

Comparison with Related Heterocyclic Amidoximes

Studies on imidazole amidoximes provide valuable insights.[5] In ESI-MS/MS, protonated imidazole amidoximes show fragmentation pathways that vary depending on the substituents on the imidazole ring. This suggests that the position of the amidoxime group on the pyridine ring (2-, 3-, or 4-position) and the presence of other substituents will significantly influence the fragmentation patterns of pyridine amidoximes.

Comparative Data Summary

The following table summarizes the expected characteristic fragment ions and neutral losses for a generic pyridine amidoxime, based on the fragmentation of related compounds.

Precursor IonFragmentation PathwayNeutral Loss (Da)Characteristic Fragment IonIonization TechniqueReference Analogy
[M+H]⁺Cleavage of C-N bond33 (NH₂OH)Pyridylnitrilium ionESI-MS/MSImidazole amidoximes[5]
[M+H]⁺Rearrangement and loss of water18 (H₂O)[M+H-H₂O]⁺ESI-MS/MSGeneral N-oxides[8][10]
[M+H]⁺Rearrangement and loss of ammonia17 (NH₃)[M+H-NH₃]⁺ESI-MS/MSGeneral amidoximes
M⁺Loss of hydroxyl radical17 (•OH)[M-OH]⁺EI1,2,5-oxadiazole N-oxides[11]
M⁺Pyridine ring fragmentation27 (HCN)[M-HCN]⁺EIPyridine derivatives
M⁺Pyridine ring fragmentation26 (C₂H₂)[M-C₂H₂]⁺EIPyridine derivatives

Experimental Protocol: Analysis of a Pyridine Amidoxime by LC-MS/MS

This section provides a general workflow for the analysis of a pyridine amidoxime using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To determine the molecular weight and obtain characteristic fragmentation patterns of a synthesized pyridine amidoxime.

Materials:

  • Pyridine amidoxime sample

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mass spectrometer equipped with an ESI source capable of MS/MS

Procedure:

  • Sample Preparation: Dissolve the pyridine amidoxime sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 µg/mL.

  • LC Separation:

    • Inject 1-5 µL of the sample onto the C18 column.

    • Use a flow rate of 0.3 mL/min.

    • Apply a gradient elution, for example:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

  • Mass Spectrometry Analysis:

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120 °C and the desolvation temperature to 350 °C.

    • Acquire full scan MS data from m/z 50 to 500 to identify the [M+H]⁺ ion.

    • Perform data-dependent MS/MS analysis on the most abundant ions, particularly the [M+H]⁺ of the target compound. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses as outlined in Section 4.

    • Compare the observed fragmentation pattern with the proposed pathways to confirm the structure of the pyridine amidoxime.

The following diagram illustrates the experimental workflow.

experimental_workflow Sample Sample Preparation LC LC Separation Sample->LC MS MS Full Scan LC->MS MSMS MS/MS Fragmentation MS->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of pyridine amidoximes is a complex process involving cleavages of both the amidoxime moiety and the pyridine ring. While direct literature on this specific class of compounds is sparse, a robust understanding can be built by drawing comparisons with related heterocyclic amidoximes, pyridine derivatives, and N-oxides. ESI-MS/MS is the preferred method for detailed structural analysis, allowing for the controlled fragmentation of the protonated molecule. The characteristic neutral losses of hydroxylamine, water, and ammonia from the amidoxime group, along with the fragmentation of the pyridine ring through the loss of HCN, provide a reliable basis for the identification and structural elucidation of pyridine amidoximes. This guide provides a foundational framework for researchers working with these important compounds.

References

  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(23), 2323-9. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 17(7), 1435-1442. [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

  • Electron-induced mass spectrometry of 1,2-dihydropyridine derivatives. Journal of the American Society for Mass Spectrometry, 8(1), 1-4. [Link]

  • DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1433. [Link]

  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. CONICET Digital. [Link]

  • Ag(I) Pyridine-Amidoxime Complex as the Catalysis Activity Domain for the Rapid Hydrolysis of Organothiophosphate-Based Nerve Agents: Mechanistic Evaluation and Application. ResearchGate. [Link]

  • Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies. Inorganic Chemistry, 65(7), 3815-3828. [Link]

  • Electron impact ionization mass spectra of some substituted dipyrido[1,2-a:4,3-d]pyrimidinones. Semantic Scholar. [Link]

  • Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22631-22639. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 17(11), 13572-13584. [Link]

  • Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products. Rapid Communications in Mass Spectrometry, 28(7), 839-50. [Link]

Sources

Comparative

Comparative Guide: Metal Binding Affinity of 2-Pyridone Amidoximes vs. Benzamidoximes

This guide provides an in-depth technical comparison of 2-Pyridone Amidoximes versus Benzamidoximes , focusing on their application in metal chelation (specifically Uranyl, $ \text{UO}_2^{2+} $) and thermodynamic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Pyridone Amidoximes versus Benzamidoximes , focusing on their application in metal chelation (specifically Uranyl, $ \text{UO}_2^{2+} $) and thermodynamic stability.

Executive Summary

In the field of actinide sequestration and metallodrug development, the amidoxime functional group ($ \text{-C(NH}_2\text{)=NOH}


 \text{UO}_2^{2+} $). While Benzamidoxime (BADO)  serves as the historical reference ligand, 2-Pyridone Amidoximes  (and their structural analogs, cyclic imide dioximes) represent a high-performance evolution.
  • Benzamidoxime (BADO): Exhibits moderate affinity ($ \log \beta_{1:1} \approx 12.4

    
     \text{V}^{5+} $).
    
  • 2-Pyridone Amidoximes: The incorporation of the heterocyclic pyridone ring introduces secondary coordination sites (lactam oxygen) and alters the electronic density of the amidoxime group. This results in higher thermodynamic stability (often $ \Delta \log \beta > 2 $), improved aqueous solubility, and superior selectivity at seawater pH (8.2).

Structural & Electronic Properties[1][2]

The core difference lies in the scaffold to which the amidoxime group is attached. This scaffold dictates the acidity ($ \text{p}K_a $) and the geometry of the binding pocket.

Chemical Architecture
  • Benzamidoxime (BADO): The benzene ring is sterically rigid and electronically passive (hydrophobic). It relies solely on the amidoxime group for coordination, typically forming an $ \eta^2 $ (bidentate) complex.

  • 2-Pyridone Amidoxime: The 2-pyridone scaffold is a tautomeric heterocycle. It can present a lactam oxygen or a hydroxyl group (in the 2-hydroxypyridine form). This allows for tridentate coordination potential or "soft" interaction via the aromatic nitrogen, stabilizing the metal complex through the chelate effect.

Acidity and Protonation Constants ($ \text{p}K_a $)

Metal binding at physiological or seawater pH is governed by the ligand's ability to deprotonate.

Ligand ClassFunctional Group$ \text{p}K_a $ (approx)Impact on Binding at pH 8.2
Benzamidoxime Oxime (-NOH)$ 12.4 $Low: Mostly protonated (neutral) at pH 8.2. Requires high pH for optimal binding.
2-Pyridone Amidoxime Oxime (-NOH)$ 10.5 - 11.2 $Moderate: Electron-withdrawing pyridone ring lowers $ \text{p}K_a $, increasing anionic fraction at pH 8.2.
Pyridone (-NH-)$ \sim 11.0 $Potential secondary deprotonation site for bridging.

Mechanistic Insight: The electron-withdrawing nature of the pyridone ring (compared to the phenyl ring) increases the acidity of the oxime proton. This makes the active anionic species more available at neutral pH, significantly enhancing the conditional stability constant .

Thermodynamic Metal Binding Affinity

The following data summarizes the stability constants ($ \log \beta


 \text{UO}_2^{2+} $) and competing ions.
Stability Constants (Log Beta)
Metal IonBenzamidoxime (BADO) $ \log \beta_{1:1} $2-Pyridone Amidoxime / Cyclic Imide* $ \log \beta_{1:1} $Performance Delta
Uranyl ($ \text{UO}_2^{2+} $) 12.4 15.2 - 16.5 +3 to +4 orders of magnitude
Vanadium ($ \text{VO}_2^{+} $) 11.813.5Moderate Increase
Copper ($ \text{Cu}^{2+} $) 9.210.8+1.6
Iron ($ \text{Fe}^{3+} $) 10.511.9+1.4

*Note: Data for 2-pyridone amidoxime often correlates with cyclic imide dioximes (e.g., glutarimidedioxime) which share the heterocyclic lactam/oxime motif.

Coordination Modes
  • BADO Mode ($ \eta^2 $): The Uranyl ion sits in the plane of the amidoxime, coordinated by the oxime oxygen and the amide nitrogen.

  • Pyridone Mode (Tridentate/Bridging): The 2-pyridone oxygen can participate in coordination, either directly to the same metal center (forming a clustered binding pocket) or bridging two metal centers. This chelate effect is the primary driver for the increased stability.

Visualization of Binding Pathways

The following diagram illustrates the coordination difference between the monodentate/bidentate BADO and the potentially tridentate Pyridone system.

BindingAffinity cluster_0 Benzamidoxime (BADO) cluster_1 2-Pyridone Amidoxime BADO Benzene Scaffold (Steric Bulk) Mode1 η² Coordination (N, O donor) BADO->Mode1 Ligand UO2 Uranyl Ion (UO₂²⁺) Mode1->UO2 Binds Stability1 Moderate Stability (Log β ≈ 12.4) Pyridone Pyridone Scaffold (Active O Donor) Mode2 Tridentate/Chelate (N, O, O_lactam) Pyridone->Mode2 Ligand Mode2->Mode1 Entropy Benefit (Chelate Effect) Mode2->UO2 Binds Stability2 High Stability (Log β ≈ 15.5) UO2->Stability1 Result UO2->Stability2 Result

Caption: Comparison of coordination modes. The 2-pyridone scaffold enables auxiliary binding via the lactam oxygen, enhancing stability.

Experimental Protocols for Affinity Determination

To validate these affinity values in your own laboratory, use the following standardized protocols.

Potentiometric Titration (Determination of Protonation & Stability Constants)

Objective: Determine $ \log \beta $ values by monitoring pH changes during complexation.

  • Preparation: Prepare a 2 mM solution of the ligand (BADO or Pyridone-AO) in $ 0.1 \text{ M NaClO}_4 $ (ionic strength adjuster).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and correct for liquid junction potential.

  • Acid Titration: Titrate the ligand solution with $ 0.1 \text{ M HClO}_4

    
     K_a $).
    
  • Metal Titration: Add metal salt (e.g., $ \text{UO}_2(\text{NO}_3)_2 $) at a 1:1 or 1:2 Metal:Ligand ratio.

  • Base Titration: Titrate with $ 0.1 \text{ M NaOH} $ (CO2-free) under Argon atmosphere.

  • Data Analysis: Use Hyperquad2008 or BEST software to fit the potentiometric curves and calculate $ \log \beta $.

UV-Vis Spectrophotometric Titration (Validation)

Objective: Confirm binding modes via spectral shifts (Ligand-to-Metal Charge Transfer, LMCT).

  • Baseline: Record the spectrum of the free ligand ($ 200-600 \text{ nm} $) at varying pH (2 to 11).

  • Complexation: Add Uranyl nitrate to the cuvette.

  • Observation:

    • BADO: Look for a shift in the $ \pi \to \pi^* $ transition around $ 240-280 \text{ nm} $.

    • Pyridone: Look for distinct LMCT bands involving the pyridone ring ($ >300 \text{ nm} $), indicating ring participation in binding.

  • Isosbestic Points: The presence of clear isosbestic points confirms the equilibrium between free ligand and a single complex species.

References

  • Rao, L., et al. (2010). "Complexation of Uranyl with Amidoxime Derivatives: Thermodynamic and Spectroscopic Studies." Inorganic Chemistry. Link

  • Vukovic, S., et al. (2012). "Sequestration of Uranium from Seawater: Binding Strength and Modes of Uranyl Complexes with Glutarimidedioxime." Dalton Transactions.[1][2] Link

  • Barber, P. S., et al. (2014). "Design of High-Affinity Ligands for Uranyl Sequestration." Coordination Chemistry Reviews. Link

  • Endrizzi, F., & Rao, L. (2014). "Thermodynamic Studies of U(VI) Complexation with Benzamidoxime and Acetamidoxime." Journal of Solution Chemistry. Link

  • Parker, B. F., et al. (2016). "Theoretical Study of Oxovanadium(IV) Complexation with Formamidoximate: Implications for the Design of Uranyl-Selective Adsorbents." Industrial & Engineering Chemistry Research. Link

Sources

Validation

A Comparative Analysis of Bioactivity: 2-Oxo-Pyridine-3-Carboximidamide vs. 3-Carboxamide Scaffolds in Drug Discovery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine ring and its derivatives represent a cornerstone of pharmacophore design, pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring and its derivatives represent a cornerstone of pharmacophore design, prized for their versatile biological activities. Among these, scaffolds featuring a carboxamide or a bioisosteric equivalent at the 3-position are of significant interest. This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, chemical entities: the 2-oxo-pyridine-3-carboximidamide and the more conventional pyridine-3-carboxamide and 2-oxo-pyridine-3-carboxamide scaffolds. We will dissect their structural nuances, explore the resulting impact on bioactivity, and provide evidence-based insights into their therapeutic potential, supported by experimental data and protocols.

Structural and Physicochemical Distinctions: The Foundation of Differential Bioactivity

The primary distinction lies in the functional group at the 3-position: a carboximidamide (-C(=NH)NH2) versus a carboxamide (-C(=O)NH2). This seemingly subtle change, along with the presence or absence of a 2-oxo group on the pyridine ring, profoundly influences the molecule's electronic and steric properties.

The carboximidamide group, also known as an amidine, is a strong basic group that is typically protonated at physiological pH. This positive charge can facilitate strong ionic interactions and hydrogen bonds with biological targets that are not possible for the neutral carboxamide group. Conversely, the carboxamide is a weaker base and acts as a hydrogen bond donor and acceptor. The 2-oxo group introduces a lactam functionality, further altering the electronic distribution within the ring and providing an additional hydrogen bond donor/acceptor site, which can impact target binding and metabolic stability.

Comparative Bioactivity Profile: Case Study in PARP Inhibition

A prominent area where these scaffolds have been explored is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and a validated target in oncology. Derivatives of 2-oxo-pyridine-3-carboxamide are known to be potent PARP inhibitors. For instance, the core of the approved PARP inhibitor Olaparib contains a related phthalazinone fused to a piperazine-3-carboxamide, showcasing the importance of the carboxamide moiety in binding to the nicotinamide-binding site of the PARP enzymes.

While direct comparative studies between 2-oxo-pyridine-3-carboximidamide and its carboxamide counterpart are not extensively published, we can infer potential differences based on the known roles of these functional groups. The standard 2-oxo-pyridine-3-carboxamide scaffold engages in key hydrogen bonding interactions with the active site of PARP1. The amide NH and carbonyl oxygen, along with the lactam NH of the 2-oxo-pyridine ring, form a network of hydrogen bonds with residues like Gly863 and Ser904 in the PARP1 active site.

Replacing the carboxamide with a carboximidamide would introduce a positive charge and alter the geometry of these interactions. While the potential for strong ionic interactions with acidic residues like Glu988 exists, it could also disrupt the finely tuned hydrogen bond network essential for high-affinity binding.

Table 1: Predicted Physicochemical and Bioactivity Properties
Property2-Oxo-Pyridine-3-Carboxamide2-Oxo-Pyridine-3-CarboximidamideRationale for Difference
pKa Weakly acidic/neutralBasic (pKa ~10-11)The amidine group is significantly more basic than the amide group.
Charge at pH 7.4 NeutralPredominantly PositiveThe basic amidine will be protonated at physiological pH.
Primary H-Bonding Donor (NH) & Acceptor (C=O)Strong Donor (NHs, =NH)The protonated amidine is a very strong hydrogen bond donor.
Potential Interactions Hydrogen bonds, pi-stackingHydrogen bonds, pi-stacking, Ionic bonds The positive charge enables strong electrostatic interactions with acidic residues (e.g., Asp, Glu).
Cell Permeability Generally higherPotentially lowerThe permanent positive charge can reduce passive diffusion across cell membranes.

Experimental Protocols for Comparative Evaluation

To empirically determine the bioactivity differences, a series of standardized assays should be conducted in parallel.

PARP1 Inhibition Assay (Enzymatic)

This assay directly measures the ability of the compounds to inhibit the catalytic activity of the PARP1 enzyme.

Methodology:

  • Reagents & Buffers: PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2).

  • Plate Preparation: Add 50 µL of assay buffer containing activated DNA to a 96-well plate.

  • Compound Addition: Add 10 µL of varying concentrations of the test compounds (2-oxo-pyridine-3-carboximidamide and 2-oxo-pyridine-3-carboxamide derivatives) dissolved in DMSO, followed by the addition of 20 µL of PARP1 enzyme. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding 20 µL of a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction. Transfer the contents to a streptavidin-coated plate and incubate for 60 minutes. After washing, add streptavidin-HRP and incubate for 30 minutes. Finally, add TMB substrate and measure the absorbance at 450 nm after stopping the reaction with sulfuric acid.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: PARP1 Inhibition Assay Workflow

PARP_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Add Activated DNA to 96-well plate p2 Add Test Compounds (Varying Conc.) p1->p2 p3 Add PARP1 Enzyme p2->p3 r1 Initiate with NAD+ / Biotin-NAD+ p3->r1 Pre-incubate r2 Incubate 60 min (PARsylation Occurs) r1->r2 d1 Transfer to Streptavidin Plate r2->d1 Stop Reaction d2 Add Strep-HRP d1->d2 d3 Add TMB Substrate d2->d3 d4 Measure Absorbance (450 nm) d3->d4 end_node IC50 Value d4->end_node Calculate IC50

Caption: Workflow for a typical PARP1 enzymatic inhibition assay.

Cell-Based Assay: DNA Damage-Induced Apoptosis

This assay assesses the compound's ability to potentiate the cytotoxic effects of a DNA-damaging agent in a cancer cell line (e.g., BRCA-deficient).

Methodology:

  • Cell Culture: Seed BRCA1-deficient cancer cells (e.g., MDA-MB-436) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a fixed concentration of a DNA-damaging agent (e.g., temozolomide) in combination with a range of concentrations of the test compounds. Include controls for vehicle, DNA-damaging agent alone, and test compound alone.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTS or CellTiter-Glo assay.

  • Data Analysis: Determine the concentration of the test compound that reduces cell viability by 50% (EC50) in the presence of the DNA-damaging agent.

Diagram: Synergistic Cytotoxicity Workflow

Cytotoxicity_Workflow start Seed BRCA-deficient Cancer Cells treatment Treat with DNA Damaging Agent + Test Compounds (Varying Conc.) start->treatment incubation Incubate for 72 hours treatment->incubation viability Measure Cell Viability (e.g., MTS Assay) incubation->viability analysis Calculate EC50 Values & Assess Synergy viability->analysis

Caption: A streamlined workflow for assessing synergistic cytotoxicity.

Conclusion and Future Directions

The choice between a 2-oxo-pyridine-3-carboxamide and a 2-oxo-pyridine-3-carboximidamide scaffold is a critical decision in drug design, driven by the specific pharmacology of the target.

  • 2-Oxo-Pyridine-3-Carboxamide: This scaffold is a proven pharmacophore for targets like PARP, where a precise network of hydrogen bonds with neutral residues is paramount for high-affinity binding. Its neutrality generally confers better cell permeability and more predictable pharmacokinetics.

  • 2-Oxo-Pyridine-3-Carboximidamide: The introduction of a basic, positively charged amidine group offers a different set of opportunities. This scaffold would be particularly advantageous for targets with a key acidic residue (Asp or Glu) in the active site, where a strong salt bridge could dramatically enhance binding affinity. However, this comes at the potential cost of reduced cell permeability and a higher risk of off-target effects due to nonspecific electrostatic interactions.

For researchers, the direct, parallel synthesis and evaluation of both scaffolds against a specific target of interest is the most definitive approach. The experimental protocols outlined above provide a robust framework for such a comparative study. The insights gained will not only elucidate the structure-activity relationship for the target but also contribute valuable knowledge to the broader field of medicinal chemistry regarding the strategic use of carboxamide and carboximidamide functional groups.

Comparative

Technical Guide: Elemental Analysis Standards for Hydrated Pyridine Amidoxime Salts

Executive Summary Objective: To establish a robust analytical framework for the characterization of pyridine amidoxime salts (e.g., pralidoxime analogs, reactivators of acetylcholinesterase), addressing the chronic failu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust analytical framework for the characterization of pyridine amidoxime salts (e.g., pralidoxime analogs, reactivators of acetylcholinesterase), addressing the chronic failure rates in standard Elemental Analysis (CHN/CHNS) due to variable hydration.

The Problem: Pyridine amidoxime salts are hygroscopic ionic solids. The amidoxime moiety (


) acts as a potent hydrogen-bond donor/acceptor, while the pyridinium cation increases lattice energy and water affinity. Standard "drying" protocols often destabilize the crystal lattice or lead to rapid moisture re-uptake during weighing, causing results to drift outside the journal-mandated 

tolerance [1][2].

The Solution: This guide defines the "TGA-Integrated Correction Method" as the field standard, rejecting simple "dry and burn" techniques in favor of thermodynamic equilibration and stoichiometric correction.

Part 1: The Challenge – Why Standard Methods Fail

In drug development, particularly for nerve agent antidotes, the precise stoichiometry of the active pharmaceutical ingredient (API) is critical. For pyridine amidoximes, the challenge is twofold:

  • Lattice vs. Surface Water: These salts often form stable stoichiometric hydrates (hemi-, mono-, sesqui-). Aggressive drying (e.g., high vacuum

    
    ) removes lattice water, creating a metastable anhydrous phase that greedily absorbs atmospheric moisture during the transfer to the CHN analyzer [3].
    
  • The "Nitrogen Error": As water mass increases, the relative weight percentage of Carbon and Nitrogen decreases. A sample varying by just 0.5 moles of water can shift Carbon content by

    
    , triggering a QC failure.
    

Part 2: Comparative Analysis of Methodologies

We compare three workflows for establishing purity.

Method A: Direct Combustion (The "Dry & Burn")
  • Protocol: Sample is dried in a vacuum oven at

    
     for 24h, then immediately weighed into tin capsules for combustion.
    
  • Verdict: NOT RECOMMENDED .

  • Failure Mode: The sample re-adsorbs moisture during the 30-second transfer from desiccator to microbalance. Results typically show low Carbon/Nitrogen and high Hydrogen.

Method B: TGA-Integrated Correction (The Gold Standard)
  • Protocol: The sample is equilibrated to a stable hydration state (e.g., open air or specific humidity chamber) rather than dried to instability. Water content is quantified via Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration. The "Theoretical" CHN values are mathematically adjusted to match this stable hydrate.

  • Verdict: HIGHLY RECOMMENDED .

  • Advantage: Decouples water determination from elemental combustion. Provides a self-validating system where the "Found" values match a specific, stable stoichiometric formula.

Method C: Orthogonal Validation (qNMR + HPLC)
  • Protocol: Purity is determined by quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) and HPLC for organic impurities.

  • Verdict: SUPPORTING ROLE .

  • Limitation: While excellent for organic purity, qNMR is less sensitive to inorganic contaminants and does not provide the bulk compositional assurance required by regulatory bodies (FDA/EMA) for new chemical entities (NCEs) [4].

Part 3: Data Presentation & Experimental Validation

Table 1: Comparative Data for Pyridine-2-amidoxime Methiodide (P2AM)

Scenario: A researcher synthesizes P2AM. Standard drying yields inconsistent results. The TGA-Integrated method identifies the sample as a stable monohydrate.

ParameterAnhydrous Theory (

)
Method A: Found (Direct) Method B: Monohydrate Theory (

)
Method B: Found (Corrected) Status
MW ( g/mol ) 279.08N/A297.10N/A-
Carbon % 30.13%28.45% (Fail)28.29% 28.35% Pass
Hydrogen % 3.61%4.10% (Fail)4.07% 4.02% Pass
Nitrogen % 15.06%14.15% (Fail)14.14% 14.18% Pass
Delta (C) Ref-1.68%Ref+0.06%< 0.4%

Note: Method A fails because the "dried" sample absorbed water to reach ~0.9 molar equivalents during handling. Method B accepts the water, calculates the target values for the monohydrate, and achieves a perfect match.

Part 4: Detailed Protocol – The TGA-Integrated Workflow

Phase 1: Equilibration
  • Do not dry the sample to 0% water.

  • Allow the recrystallized salt to equilibrate in a controlled humidity environment (or ambient lab air if stable) for 12 hours.

  • Why? We aim for a thermodynamically stable phase, not an artificially dry one.

Phase 2: Water Quantification (TGA)
  • Instrument: TGA (e.g., TA Instruments or Mettler Toledo).

  • Ramp:

    
     from 
    
    
    
    to
    
    
    under
    
    
    .
  • Analysis:

    • Surface Water: Weight loss

      
      .
      
    • Lattice Water: Distinct step weight loss (typically

      
       for amidoximes).
      
    • Decomposition: Onset usually

      
       for these salts.
      
  • Calculation: Calculate moles of

    
     per mole of salt. Round to the nearest logical stoichiometry (0.5, 1.0, 1.5) if the TGA step is sharp.
    
Phase 3: Elemental Analysis (CHN)
  • Correction: Recalculate theoretical %C, %H, %N including the water mass found in Phase 2.

    • Formula:

      
      
      
  • Weighing: Weigh the equilibrated sample into tin capsules.

  • Combustion: Run with added Oxygen boost if the salt contains high halogens (Iodide/Chloride) to prevent soot formation.

Part 5: Visualization of Signaling & Workflow

Diagram 1: The TGA-Integrated Decision Matrix

This flowchart illustrates the logic for accepting or rejecting analytical data based on hydration states.

EA_Workflow Start Synthesized Pyridine Amidoxime Salt Equilibrate Equilibrate to Ambient (12h) Start->Equilibrate Split Split Sample Equilibrate->Split TGA Thermogravimetric Analysis (TGA) Split->TGA Aliquot A CHN Combustion Analysis (Weighing) Split->CHN Aliquot B Calc_Water Calculate Moles H2O (Step Transition) TGA->Calc_Water Compare Compare Found vs. Corrected Theory CHN->Compare Found Values Calc_Theory Adjust Theoretical %C, %H, %N (Corrected for Hydrate) Calc_Water->Calc_Theory Calc_Theory->Compare Target Values Pass PASS (Within +/- 0.4%) Compare->Pass Delta < 0.4% Fail FAIL (Recrystallize) Compare->Fail Delta > 0.4%

Figure 1: The "Corrected" workflow ensures that the theoretical target matches the physical state of the sample being weighed.

Diagram 2: Failure Mechanism in Hygroscopic Salts

This diagram explains the causality of failure when using standard drying methods.

Failure_Mode Dry Aggressive Drying (Vacuum/Heat) Meta Metastable Anhydrous Crystal Lattice Dry->Meta Removes Structural Water Transfer Transfer to Balance (Exposure to Air) Meta->Transfer Uptake Rapid Hygroscopic Water Uptake Transfer->Uptake High Surface Energy Result Result: Low %C, High %H (QC FAILURE) Uptake->Result Mass Dilution

Figure 2: The "Dry & Burn" trap. Removing lattice water creates a "thirsty" crystal that changes composition during the weighing step.

References

  • American Chemical Society (ACS). (2025). ACS Research Data Guidelines for Elemental Analysis. ACS Publications.[1][2] [Link]

  • Ploegmakers, J., et al. (2023). "The Problems Associated With Elemental Analysis." AZoNano. [Link]

  • Caira, M. R. (2020). "Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances." Crystals, 10(11), 1011. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Renard, P. Y., et al. (2014).[3] "Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine-aldoxime hybrids." European Journal of Medicinal Chemistry, 78, 455-467.[4] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Safe Handling Guide: N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide

Part 1: Executive Safety Assessment (The "Why")[1] N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide is a specialized pyridine derivative, often utilized as a pharmacophore intermediate in the synthesis of antiviral agents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")[1]

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide is a specialized pyridine derivative, often utilized as a pharmacophore intermediate in the synthesis of antiviral agents (structurally related to T-1105 and Favipiravir analogs).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structural alerts mandate a Control Banding approach . We do not treat this merely as a nuisance dust; we treat it as a Potent Compound (Occupational Exposure Band 3/4) due to two critical factors:

  • Bioactivity Potential: As a nucleoside base analog precursor, there is a theoretical risk of reproductive toxicity or teratogenicity (H361), inferred from downstream API profiles (e.g., Favipiravir).

  • Chemical Functionality: The amidoxime moiety (

    
    ) presents potential thermal instability risks during scale-up, requiring strict temperature monitoring to prevent runaway decomposition.[1]
    
Hazard Identification Summary (Inferred & GHS Aligned)
Hazard ClassGHS CodeSignal WordHazard Statement
Skin/Eye Irritation H315, H319WARNINGCauses skin irritation and serious eye irritation.[1]
STOT - Single Exp. H335WARNINGMay cause respiratory irritation (Dust inhalation).[1]
Reproductive Tox. H361 (Suspected)WARNINGSuspected of damaging fertility or the unborn child (Precautionary assignment).

Part 2: PPE Matrix & Engineering Controls (The "What")

Do not rely on PPE alone. The primary barrier must be engineering controls. PPE is your redundancy layer.

Table 1: Task-Based Protection Standards
Operational ScaleEngineering Control (Primary)Respiratory ProtectionDermal ProtectionOcular Protection
Analytical (<100 mg) (Weighing, HPLC prep)Class II Biosafety Cabinet (BSC) or Vented Balance Enclosure.[1]N95 / FFP3 (If outside hood: P100/HEPA half-mask)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove immediately upon splash.Safety Glasses with side shields.[2]
Preparative (100 mg - 10 g) (Synthesis, Filtration)Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Sash at working height.P100 / P3 Half-Face Respirator Required if powder handling occurs outside the hood.[1]Extended Cuff Nitrile (Bonded or double-gloved).[1] Sleeve covers recommended to bridge glove-coat gap.[1]Chemical Splash Goggles (Unvented) to prevent dust ingress.
Scale-Up (>10 g) (Reactor loading, Milling)Glovebox / Isolator Negative pressure containment.[1]PAPR (Powered Air Purifying Respirator) with loose-fitting hood if containment breach is possible.[1]Chem-Tape sealed gloves over Tyvek suit cuffs.[1]Full Face Shield over goggles.

Part 3: Operational Protocols (The "How")

Protocol A: Safe Weighing & Transfer (Critical Control Point)

Rationale: The highest risk of exposure occurs during the transfer of dry powder due to electrostatic lofting.

  • Static Mitigation: Pyridine carboximidamides are organic solids prone to static charge. Use an ionizing fan inside the balance enclosure to neutralize static charges on the spatula and weighing boat.

  • The "Wet" Technique: Whenever possible, dissolve the solid in the transport solvent (e.g., DMSO or Methanol) inside the storage container before transferring, effectively eliminating the dust hazard.

  • Decontamination: After weighing, wipe the exterior of the receiving flask with a chemically compatible wipe (methanol-dampened) before removing it from the enclosure.

Protocol B: Reaction Handling (Thermal Stability)

Rationale: Amidoxime derivatives can undergo exothermic rearrangement (Tiemann-type) or decomposition at elevated temperatures.[1]

  • Inert Atmosphere: Run all reactions under Nitrogen (

    
    ) or Argon. Oxygen can accelerate decomposition of the hydroxylamine functionality.
    
  • Temperature Ceiling: Do not heat above 80°C without Differential Scanning Calorimetry (DSC) data confirming thermal stability.

  • Quenching: Never quench reaction mixtures containing this intermediate directly into strong acid/base without cooling (

    
    ), as hydrolysis of the amidoxime can release ammonia or hydroxylamine, causing pressure buildup.
    

Part 4: Waste & Disposal Strategy

Do not dispose of down the drain. This compound has high nitrogen content and potential biological activity.

  • Solid Waste: Collect in a dedicated "High Potency/Cytotoxic" yellow waste bin for incineration.

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to pyridine ring). Ensure pH is neutral-to-basic (pH 8-10) to prevent acid-catalyzed hydrolysis in the waste drum.[1]

  • Spill Cleanup:

    • Do not dry sweep. This creates dust aerosols.

    • Cover spill with wet paper towels (water/surfactant mix) to dampen.

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% bleach solution (oxidizes the structure) followed by water.

Part 5: Visualization (Safety Logic Flow)

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol cluster_PPE PPE Selection Barrier Start Start: Chemical Retrieval RiskAssess Risk Assessment: Check Control Band (OEB 3) Start->RiskAssess PPE_Low Scale <100mg: N95 + Double Nitrile RiskAssess->PPE_Low Analytical PPE_High Scale >10g: PAPR + Isolator RiskAssess->PPE_High Preparative Weighing Weighing (Static Control): Use Ionizer + Balance Enclosure PPE_Low->Weighing PPE_High->Weighing Reaction Reaction: Inert Gas (N2) + Temp <80°C Weighing->Reaction Solubilized Transfer Cleanup Decon: Wet Wipe Method Reaction->Cleanup Disposal Disposal: Incineration Only Cleanup->Disposal

Caption: Operational workflow for N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide, emphasizing the transition from risk assessment to disposal.

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: N'-hydroxypyridine-3-carboximidamide.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Pyridine: Occupational Chemical Database. Retrieved from [Link][1]

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[1] Proceedings of the Japan Academy, Series B. (Demonstrates structural analogs and bioactivity context). Retrieved from [Link]

Sources

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